1,2,3-Tribromo-4-iodobenzene
Description
The exact mass of the compound 1,2,3-Tribromo-4-iodobenzene is 439.67309 g/mol and the complexity rating of the compound is 120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2,3-Tribromo-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Tribromo-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,3-tribromo-4-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCZHKVECFTAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)Br)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling & Synthetic Utility of 1,2,3-Tribromo-4-iodobenzene
This guide provides a technical deep-dive into 1,2,3-Tribromo-4-iodobenzene , a highly specialized halogenated arene used primarily as a regioselective scaffold in complex organic synthesis and medicinal chemistry.
Part 1: Executive Technical Summary
1,2,3-Tribromo-4-iodobenzene (CAS 1261793-85-4 ) is a tetra-halogenated benzene derivative characterized by a unique "3+1" substitution pattern.[1] It features a contiguous block of three bromine atoms and a single iodine atom at the 4-position.[1][2][3][4][5]
This structural motif is not merely a curiosity; it serves as a chemoselective linchpin . The significant bond dissociation energy (BDE) difference between the C–I bond (~65 kcal/mol) and the C–Br bonds (~81 kcal/mol) allows researchers to perform exclusive oxidative addition at the C4 position using Palladium(0) catalysts, leaving the tribromo-core intact for subsequent functionalization.
Part 2: Physicochemical Properties
The following data aggregates experimental values and calculated properties based on structural analogs (e.g., 1,2,4-tribromo-5-iodobenzene) where specific experimental data is proprietary.
| Property | Value / Description | Technical Note |
| CAS Number | 1261793-85-4 | Verified Registry Number.[1][2][4] |
| IUPAC Name | 1,2,3-Tribromo-4-iodobenzene | |
| Molecular Formula | C₆H₂Br₃I | |
| Molecular Weight | 440.70 g/mol | High halogen content results in high density.[1] |
| Physical State | Solid (Crystalline) | Typically needles or plates from ethanol/hexanes.[1] |
| Melting Point | 105 °C – 115 °C (Estimated) | Note:[1] Isomers like 1,3,5-tribromo-2-iodobenzene melt ~120°C. The lower symmetry of the 1,2,3-4 isomer typically lowers lattice energy slightly. |
| Solubility | DCM, CHCl₃, THF, Toluene | Insoluble in water. Sparingly soluble in cold hexanes. |
| ¹H NMR (CDCl₃) | δ ~7.4 – 7.8 ppm (Doublet pair) | Two aromatic protons at C5 and C6.[1] C5-H is deshielded by ortho-I and meta-Br.[1] |
| ¹³C NMR | Distinct C-I signal ~100 ppm | C-Br carbons typically appear ~120-130 ppm.[1] |
| Reactivity Index | C–I >> C–Br | Critical: C–I bond is the exclusive site of initiation for Pd-catalyzed cross-coupling at RT.[1] |
Part 3: Synthesis & Preparation
Direct electrophilic iodination of 1,2,3-tribromobenzene is often plagued by regioselectivity issues (competing C4 vs. C5 substitution) and steric hindrance. The most authoritative and self-validating protocol relies on the Sandmeyer Reaction starting from the corresponding aniline.
Protocol: Sandmeyer Iodination from 2,3,4-Tribromoaniline
Rationale: This route guarantees the position of the iodine atom, avoiding the ambiguity of electrophilic aromatic substitution (EAS) directing effects.
Reagents:
-
Precursor: 2,3,4-Tribromoaniline
-
Diazotization: NaNO₂, H₂SO₄ (or HBF₄), 0°C
-
Iodination: KI (aqueous), CuI (catalytic, optional)
Step-by-Step Methodology:
-
Slurry Formation: Suspend 2,3,4-tribromoaniline (1.0 equiv) in 20% H₂SO₄. Mechanical stirring is required due to the high density of the starting material.
-
Diazotization: Cool to 0–5°C. Add NaNO₂ (1.1 equiv) dropwise as an aqueous solution. Maintain temperature <5°C to prevent diazonium decomposition. Stir for 1 hour until a clear solution (or fine suspension of diazonium salt) is obtained.
-
Iodine Quench: Prepare a solution of KI (2.0 equiv) in water.[1] Slowly pour the cold diazonium mixture into the stirring KI solution at room temperature. Caution: Vigorous evolution of N₂ gas.
-
Workup: Heat the mixture to 60°C for 30 minutes to ensure complete decomposition. Extract with Dichloromethane (DCM). Wash organic layer with 10% Na₂S₂O₃ (to remove excess I₂) and brine.
-
Purification: Recrystallize from Ethanol/Hexanes to yield off-white needles.
Part 4: Chemoselectivity & Applications
The primary utility of 1,2,3-tribromo-4-iodobenzene lies in Orthogonal Cross-Coupling .
The Reactivity Hierarchy
In a reaction vessel containing Pd(PPh₃)₄ or Pd(dppf)Cl₂, the catalyst will insert into the C–I bond at rates 1000x faster than the C–Br bonds. This allows the synthesis of biphenyls or aryl-alkynes retaining the 1,2,3-tribromo motif.
Key Reaction: Site-Selective Sonogashira Coupling [1]
-
Substrate: 1,2,3-Tribromo-4-iodobenzene[2][3][4][6][7][8][9]
-
Partner: Phenylacetylene (1.05 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%)
-
Base/Solvent: Et₃N, THF, Room Temperature.
-
Outcome: Exclusive formation of 4-(phenylethynyl)-1,2,3-tribromobenzene. The bromine atoms remain untouched, available for subsequent couplings at elevated temperatures (60–100°C).[1]
Part 5: Visualization of Reaction Logic
The following diagram illustrates the synthetic pathway and the chemoselective divergence.
Caption: Synthesis via Sandmeyer reaction followed by chemoselective Pd-catalyzed C-I functionalization.
Part 6: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
GHS Codes: H315, H319, H335.[2]
-
Storage: Light sensitive. The C–I bond is photolabile.[1] Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent liberation of Iodine (purple discoloration).
-
Waste: Halogenated organic waste. Do not mix with strong oxidizers.[1]
References
-
Sigma-Aldrich. 1,2,3-Tribromo-4-iodobenzene Product Specification (CAS 1261793-85-4).[1][2][4][5][7][8]Link
-
PubChem. Compound Summary: 1,2,3-Tribromo-4-iodobenzene.[4][5][6] National Library of Medicine.[1] Link
-
Kianmehr, E., et al. "Iodoarenes synthesis by iodination or substitution."[1] Synthesis, 2021, 53, 1513-1523.[1][10] (Context on Sandmeyer methodologies for polyhalogenated arenes). Link
-
AK Scientific. Material Safety Data Sheet: 1,2,3-Tribromo-4-iodobenzene.[3][4]Link
Sources
- 1. 151721-78-7|1,3,5-Tribromo-2,4,6-triiodobenzene|BLD Pharm [bldpharm.com]
- 2. 1,2,3-TRIBROMO-4-IODOBENZENE | 1261793-85-4 [sigmaaldrich.com]
- 3. 1261793-85-4 1,2,3-Tribromo-4-iodobenzene AKSci 2590FF [aksci.com]
- 4. 21521-51-7|1,3,5-Tribromo-2-iodobenzene|BLD Pharm [bldpharm.com]
- 5. 583-55-1|1-Bromo-2-iodobenzene|BLD Pharm [bldpharm.com]
- 6. 366496-35-7|1,2,3-Tribromo-5-iodobenzene|BLD Pharm [bldpharm.com]
- 7. 366496-32-4|1,2,4-Tribromo-5-iodobenzene|BLD Pharm [bldpharm.com]
- 8. 529502-51-0|1,4-Dibromo-2,3-diiodobenzene|BLD Pharm [bldpharm.com]
- 9. Dcf | Sigma-Aldrich [sigmaaldrich.com]
- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Electronic Architectures of Polyhalogenated Benzenes: From Sigma Holes to Supramolecular Drug Design
Executive Summary
This technical guide analyzes the electronic anisotropy of polyhalogenated benzene (PHB) compounds, moving beyond simple steric arguments to explore the quantum mechanical drivers of their reactivity and binding. We focus on two critical phenomena: Quadrupolar Inversion in perfluorinated systems and the Sigma Hole (
Part 1: Fundamental Electronic Architecture
The Inductive-Resonance Paradox
In polyhalogenated benzenes, the electron density distribution is the result of a tug-of-war between two opposing forces:
-
Inductive Withdrawal (-I): High electronegativity pulls
-electron density away from the ring carbon. -
Resonance Donation (+R): Lone pair overlap with the aromatic
-system pushes electron density back into the ring.
The Heavy Atom Divergence:
-
Fluorine: The -I effect dominates the
-framework, but the +R effect is significant due to the similar size of 2p(F) and 2p(C) orbitals. This creates a highly electron-deficient ring core but a shell of high electron density around the periphery. -
Chlorine/Bromine/Iodine: The mismatch in orbital size (3p/4p/5p vs 2p) diminishes +R donation. The -I effect dominates, but crucial to drug design is the polarizability . The electron cloud is easily distorted, leading to the formation of a localized region of positive electrostatic potential (ESP) on the extension of the C-X bond—the Sigma Hole .
The Sigma Hole ( -hole) Theory
The
Strength Trend:
-
Fluorine rarely exhibits a
-hole (unless on an extremely electron-deficient scaffold) because its high electronegativity holds electrons too tightly. -
Iodine exhibits the largest, most positive
-hole, making it the strongest XB donor.
Part 2: Quantitative Electronic Metrics
The following table summarizes the electronic parameters defining substituent effects in PHBs. Note the "Quadrupole Moment" inversion for hexafluorobenzene.[1][2]
| Parameter | Benzene ( | Hexafluorobenzene ( | Hexachlorobenzene ( | Hexabromobenzene ( |
| Quadrupole Moment ( | Positive (Magnitude varies) | Positive | ||
| Electronic Face Character | Electron Rich ( | Electron Deficient ( | Electron Deficient ( | Electron Deficient ( |
| Preferred Stacking | T-Shaped / Displaced Parallel | Face-to-Face (with Benzene) | Face-to-Face (with Benzene) | Face-to-Face (with Benzene) |
| Dominant Interaction | Arene-Perfluoroarene | Dispersion + | Strong Dispersion + | |
| C-X Bond Length (Å) | 1.09 (C-H) | 1.35 (C-F) | 1.72 (C-Cl) | 1.88 (C-Br) |
Critical Insight: The sign change in the Quadrupole Moment (
) explains whyand form a 1:1 co-crystal with alternating face-to-face stacking (melting point C), whereas pure components have lower melting points ( C and C). The electrostatic complementarity ( face of benzene matching face of perfluorobenzene) drives this supramolecular assembly.
Part 3: Visualization of Electronic Pathways
The following diagram illustrates the divergence in electronic behavior between Fluorinated and Iodinated systems, leading to distinct binding modes in biological targets.
Caption: Divergent electronic pathways: Fluorination drives quadrupole inversion facilitating face-to-face stacking, while heavier halogens create sigma holes for directional bonding.
Part 4: Applications in Drug Design
Case Study: Atogepant (Qulipta)
Atogepant, a CGRP receptor antagonist for migraine, utilizes a 2,3,6-trifluorobenzene moiety.
-
Mechanism: The trifluoro-substitution serves two roles.[3] First, it blocks metabolic oxidation at the susceptible phenyl positions (metabolic stability). Second, the electron-deficient
-system engages in a specific interaction with electron-rich residues in the receptor pocket. -
Data: The affinity (
) improves from 0.067 nM (unsubstituted) to 0.015 nM (trifluorinated), demonstrating that the halogenation is not just a steric filler but an electronic anchor [1].
Case Study: Belzutifan (Welireg)
Belzutifan, a HIF-2
-
Mechanism: The fluorine atoms lower the electron density of the aromatic ring, enhancing non-covalent interactions with the Tyr281 lone pairs in the target protein. This is a classic exploitation of the quadrupole inversion concept to increase potency [2].
Part 5: Experimental Protocols
To validate these electronic properties in a new drug candidate, the following self-validating workflows are recommended.
Protocol A: Computational Assessment of Sigma Holes (DFT)
Objective: Visualize and quantify the electrostatic potential (ESP) max (
-
Geometry Optimization: Perform optimization using DFT at the B3LYP/def2-TZVP level (includes effective core potentials for I/Br).
-
Why: Standard 6-31G* basis sets are insufficient for describing the diffuse electron clouds of heavy halogens.
-
-
Frequency Check: Ensure no imaginary frequencies to confirm a true minimum.
-
ESP Mapping: Map the electrostatic potential onto the 0.001 au electron density isosurface.
-
Quantification: Locate the local maximum (
) along the C-X bond axis.-
Validation: A positive value (
kcal/mol) indicates a strong halogen bond donor capability.
-
Protocol B: F NMR Titration for Halogen Bond Strength ( )
Objective: Experimentally measure the strength of a halogen bond in solution.[4]
Reagents:
-
XB Donor: Your polyhalogenated compound (e.g., iodopentafluorobenzene).
-
XB Acceptor: A standard Lewis base (e.g., Quinuclidine or Tetrabutylammonium chloride).
-
Solvent: Non-competing, non-polar solvent (e.g., Cyclohexane-d12). Note: Avoid DMSO or Methanol as they will compete for the bond.
Workflow:
-
Preparation: Prepare a 10 mM solution of the XB Donor in Cyclohexane-d12.
-
Titration: Sequentially add equivalents of the XB Acceptor (0.2 to 10.0 eq).
-
Measurement: Record
F NMR spectra at each step.-
Observation: Monitor the chemical shift (
) of the fluorine atoms ortho to the heavy halogen (or the fluorine itself if it is the donor). -
Trend: Formation of a halogen bond typically causes an upfield shift (shielding) of the ortho-fluorines due to electron density transfer from the Lewis base into the
-hole/ orbital.
-
-
Analysis: Plot
vs. [Acceptor] concentration. Fit the data to a 1:1 binding isotherm (using non-linear regression) to extract the Association Constant ( ).
Caption: Iterative 19F NMR titration workflow for quantifying Halogen Bond strength.
References
-
FDA/NIH. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. National Institutes of Health. [Link]
-
FDA. (2021).[3][5][6] FDA Approves Belzutifan for Cancers Associated with von Hippel-Lindau Disease.[3] U.S. Food and Drug Administration.[3][5][6][7] [Link][3]
-
Metrangolo, P., et al. (2016). The Halogen Bond.[4][7][8][9][10] Chemical Reviews. [Link]
-
Politzer, P., et al. (2013). Halogen bonding and other sigma-hole interactions: a perspective. Physical Chemistry Chemical Physics. [Link]
-
Ritchie, G.L.D. (1980). Quadrupole Moments of Benzene, Hexafluorobenzene and other Non-dipolar Aromatic Molecules. Journal of the Chemical Society, Faraday Transactions 2. [Link]
-
Franz, A.K., et al. (2020). NMR Quantification of Halogen-Bonding Ability To Evaluate Catalyst Activity. Organic Letters. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Substituent Effects in C6F6-C6H5X Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Frontiers | Reassessing the Role of σ Holes in Noncovalent Interactions: It is Pauli Repulsion that Counts [frontiersin.org]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
discovery and history of multi-halogenated benzene synthesis
The Architectures of Halogenation: A Technical Guide to Multi-Halogenated Benzene Synthesis
Executive Summary
Multi-halogenated benzenes (MHBs) are not merely chemical curiosities; they are the structural scaffolding for a vast array of agrochemicals, liquid crystals, and pharmaceutical agents.[1] Their value lies in the precise modulation of lipophilicity and metabolic stability offered by the carbon-halogen bond. However, synthesizing these architectures requires navigating a complex landscape of steric hindrance and directing effects that often defy classical Electrophilic Aromatic Substitution (EAS) rules.[1] This guide outlines the historical evolution, mechanistic paradigms, and field-proven protocols for constructing these critical motifs.
Part 1: Historical Genesis & The Limits of EAS
The history of MHBs begins not with intent, but with industrial accident. In the early 19th century, "Julin’s chloride of carbon" appeared as crystalline needles in the waste streams of nitric acid factories. It wasn't until 1864 that Hugo Müller intentionally synthesized this compound—hexachlorobenzene (HCB) —by reacting benzene with antimony pentachloride, a method later validated by Henry Bassett in 1867.[1][2]
For decades, synthesis relied on Electrophilic Aromatic Substitution (EAS) .[1] While effective for mono- and di-substitution, EAS fails when targeting "mismatched" regiochemistry (e.g., 1,3,5-substitution patterns) or highly crowded systems.[1] The activating/deactivating nature of halogens creates a "regiochemical trap," forcing chemists to develop alternative strategies like diazotization and anionic rearrangements.
Visualization: The Evolution of Halogenation Strategies
Figure 1: Timeline illustrating the shift from brute-force chlorination to precision organometallic control.[1]
Part 2: Mechanistic Paradigms[1][3]
The "Orthodox" Trap: EAS Limitations
In EAS, halogens are ortho/para directing but deactivating.[1] This makes introducing a third halogen at the meta position (relative to the first two) thermodynamically unfavorable and kinetically slow. To access 1,3,5-trihalobenzenes , one must bypass EAS entirely.[1]
The "Halogen Dance" (Base-Catalyzed Halogen Migration)
Discovered serendipitously by Vaitiekunas in 1951 and mechanistically defined by Joseph F. Bunnett, this reaction is a cornerstone of modern MHB synthesis. It involves the migration of a halogen atom to a more thermodynamically stable position on the ring, mediated by a bulky base (e.g., LDA).
Mechanism:
-
Deprotonation: A base removes an acidic proton ortho to a halogen.
-
Elimination/Addition (Not Aryne): Unlike typical elimination-addition, this proceeds via a series of rapid metal-halogen exchanges or anionic isomerizations, driven by the stability of the resulting aryl anion (often stabilizing the anion ortho to the halogen).
Visualization: The Halogen Dance Mechanism
Figure 2: Simplified flow of the Halogen Dance, converting kinetically formed isomers into thermodynamically stable 1,3,5-patterns.[1]
Part 3: Synthetic Protocols
Protocol A: Synthesis of 1,3,5-Tribromobenzene (The Diazotization Route)
Target: Accessing the "meta" positions inaccessible via direct bromination.
Principle: Use the strong directing power of an amino group to install bromines at ortho/para positions, then remove the amino group.
Reagents:
-
Aniline (Starting material)
-
Bromine (
) -
Sodium Nitrite (
) -
Hypophosphorous acid (
) or Ethanol
Step-by-Step Workflow:
-
Bromination: Treat aniline with excess bromine water. The amino group strongly activates the ring, causing rapid substitution at all available ortho and para positions.
-
Diazotization: Dissolve the precipitate in acid (e.g.,
) and cool to 0-5°C. Add aqueous dropwise.-
Critical Control: Temperature must remain <5°C to prevent diazonium decomposition.
-
-
Deamination (Reduction): Add the diazonium salt solution to boiling ethanol or hypophosphorous acid. This replaces the diazo group (
) with a hydrogen atom.-
Reaction:
[1]
-
-
Purification: Recrystallize from ethanol/benzene.
Data Summary:
| Step | Reagent | Conditions | Yield (Typical) |
|---|
| 1. Bromination |
Protocol B: The Halogen Dance (Isomerization of Polyhalides)
Target: Rearranging 1,2,4-tribromobenzene to 1,3,5-tribromobenzene.[1]
Principle: Under thermodynamic control, halogens migrate to minimize steric repulsion and maximize charge stabilization on the lithiated intermediate.
Reagents:
Step-by-Step Workflow:
-
Preparation: Flame-dry all glassware. Maintain an inert atmosphere (
or ). -
Solution A: Dissolve 1,2,4-tribromobenzene in anhydrous THF and cool to -78°C.
-
Base Addition: Add LDA (0.5 - 1.0 equiv) slowly. The reaction mixture often turns deep red/brown, indicating the formation of the aryl lithiate.
-
Note: Only catalytic amounts of base are strictly necessary for the "dance" mechanism to propagate, but stoichiometric amounts are often used to trap the final species.
-
-
Equilibration: Stir at -78°C for 2-4 hours. The bromine atoms migrate to the 1,3,5 positions (thermodynamic sink).
-
Quench: Add Methanol or dilute HCl at low temperature.
-
Workup: Extract with diethyl ether, wash with brine, dry over
.
Part 4: Applications in Drug Development[1]
For the medicinal chemist, MHBs are tools for Bioisosterism and Metabolic Blocking .
-
Metabolic Stability: Replacing C-H bonds with C-F or C-Cl blocks P450-mediated oxidation sites, extending half-life (
).[1] -
Lipophilicity Tuning: Halogenation increases LogP.
-
Rule of Thumb:
(small LogP increase); (significant LogP increase).
-
-
Sigma-Hole Interactions: Heavier halogens (Cl, Br, I) can participate in "halogen bonding" with carbonyl backbone oxygens in target proteins, a potent interaction often overlooked in docking studies.[1]
References
-
Müller, H. (1864).[1][2] "Über die Einwirkung des Antimonpentachlorids auf organische Substanzen." Annalen der Chemie und Pharmacie. (Historical verification via HathiTrust/Google Books archives).
-
Bunnett, J. F. (1975).[1] "The Base-Catalyzed Halogen Dance." Accounts of Chemical Research, 5(5), 139–147.[1] [Link]
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[1] "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057.[1] [Link]
-
Organic Syntheses. "1,3,5-Tribromobenzene." Org.[5][6][7] Synth. 1928, 8, 119.[1] [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] [Link]
Sources
Methodological & Application
Application Note & Protocol: Chemoselective Formation of 2,3,4-Tribromophenylmagnesium Iodide
For: Researchers, scientists, and drug development professionals.
Abstract
Polyhalogenated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science, offering multiple points for diversification. The Grignard reagent derived from 1,2,3-Tribromo-4-iodobenzene is a prime example, providing a nucleophilic phenyl ring bearing three bromine atoms that remain available for subsequent cross-coupling reactions. This document provides a comprehensive guide to the chemoselective formation of this valuable intermediate. We will delve into the mechanistic principles governing the selective reaction at the carbon-iodine bond, a detailed, field-proven protocol for its synthesis, and robust methods for validation and troubleshooting.
Introduction: The Strategic Value of Polyhalogenated Grignard Reagents
Grignard reagents, discovered by Victor Grignard over a century ago, remain one of the most powerful tools in synthetic chemistry for the formation of carbon-carbon bonds.[1] Their utility is significantly enhanced when applied to polyfunctional molecules, where selective reaction at one site leaves other reactive handles untouched. The selective formation of a Grignard reagent from a polyhalogenated arene allows for a stepwise and controlled functionalization of the aromatic ring.
1,2,3-Tribromo-4-iodobenzene presents a classic case for chemoselectivity. The successful formation of 2,3,4-Tribromophenylmagnesium iodide generates a potent nucleophile that can be used in a vast array of reactions, including additions to carbonyls, nitriles, and epoxides, while preserving the three C-Br bonds for future transformations, such as palladium-catalyzed cross-coupling reactions.[2] This application note provides the foundational knowledge and practical steps to reliably generate this reagent in high yield and purity.
The Principle of Chemoselectivity: Why Iodine Reacts First
The successful synthesis of 2,3,4-Tribromophenylmagnesium iodide hinges on the differential reactivity of the carbon-halogen bonds. The established reactivity order for Grignard formation is a direct consequence of the carbon-halogen bond dissociation energy (BDE):
C-I < C-Br < C-Cl < C-F
The carbon-iodine bond is the longest and weakest, making it the most susceptible to reaction with magnesium metal.
The formation of a Grignard reagent is understood to initiate via a single-electron transfer (SET) from the magnesium metal surface to the lowest unoccupied molecular orbital (LUMO) of the aryl halide.[3][4] This forms a transient radical anion, which rapidly fragments to yield an aryl radical and a halide anion. A second electron transfer or radical recombination at the magnesium surface then generates the organomagnesium species.[4][5] Due to its lower BDE, the C-I bond accepts this electron and undergoes cleavage far more readily than the stronger C-Br bonds, ensuring the selective formation of the desired Grignard reagent.
// Edges Start -> SET [label="Approaches Mg Surface"]; Mg -> SET; SET -> RadicalAnion [ltail=cluster_system]; RadicalAnion -> Fragmentation; Fragmentation -> ArylRadical; ArylRadical -> MgInsertion; Mg -> MgInsertion [style=dashed]; MgInsertion -> Product [lhead=cluster_system];
}
Caption: Chemoselective Grignard formation via Single Electron Transfer (SET).
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2,3,4-Tribromophenylmagnesium iodide on a laboratory scale. Extreme caution is required: Grignard reactions are highly exothermic and reagents are sensitive to air and moisture.
Materials & Equipment
-
Reagents:
-
1,2,3-Tribromo-4-iodobenzene
-
Magnesium turnings (99.8%+ purity)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Iodine (crystal, as activator)
-
Nitrogen or Argon gas (high purity)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass stopper
-
Magnetic stirrer and stir bar
-
Schlenk line or inert gas manifold
-
Syringes and needles
-
Heat gun
-
Pre-Reaction Preparations (Self-Validating System Pillar 1)
The success of a Grignard reaction is critically dependent on the rigorous exclusion of water and atmospheric oxygen.
-
Glassware: All glassware (flask, condenser, dropping funnel, stir bar) must be thoroughly dried. This is best achieved by flame-drying under vacuum or by placing in a >120 °C oven overnight and allowing to cool in a desiccator or under a stream of inert gas.
-
Solvent: Use freshly distilled anhydrous solvent. THF is commonly distilled from sodium/benzophenone ketyl under nitrogen. Anhydrous ether can be purchased in sealed bottles and used directly with care.
-
Magnesium Activation: Magnesium is coated with a passivating layer of magnesium oxide (MgO) that inhibits the reaction.[6] This layer must be disrupted.
-
Procedure: Place the magnesium turnings (1.2 eq.) in the dried reaction flask. Add a single crystal of iodine (approx. 1-2% of the mass of Mg). Assemble the glassware, flush with inert gas, and gently warm the flask with a heat gun until purple iodine vapors are observed. The iodine reacts with the magnesium surface, etching away the oxide layer.[6] Allow the flask to cool before adding the solvent.
-
Step-by-Step Grignard Reagent Formation
-
Setup: Assemble the flame-dried apparatus as shown in the workflow diagram below. Ensure a positive pressure of inert gas (N₂ or Ar) is maintained throughout the reaction.
-
Initial Solvent Addition: To the flask containing the activated magnesium, add enough anhydrous THF via syringe to just cover the turnings.
-
Prepare Aryl Halide Solution: In a separate dry flask, dissolve 1,2,3-Tribromo-4-iodobenzene (1.0 eq.) in anhydrous THF to make an approximately 0.5 M - 1.0 M solution. Transfer this solution to the dropping funnel via cannula or syringe.
-
Initiation (The Critical Step): Add a small aliquot (approx. 5-10%) of the aryl iodide solution from the dropping funnel to the stirring magnesium suspension. Watch for signs of reaction initiation:
-
Disappearance of the iodine color.
-
Appearance of turbidity or a cloudy grey color.
-
Spontaneous, gentle refluxing of the solvent.
-
If the reaction does not start, gently warm the flask with a heat gun or add another small crystal of iodine.[7] Do not add the bulk of the aryl iodide until there is clear evidence of initiation.
-
-
Addition: Once the reaction is initiated and self-sustaining, add the remainder of the aryl iodide solution dropwise from the funnel at a rate that maintains a gentle reflux.[3] Use an ice bath to moderate the reaction if it becomes too vigorous. Rapid addition can lead to undesired Wurtz coupling side-products.[3]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours or gently heat to reflux to ensure complete consumption of the starting material. The final solution should be a cloudy grey or brownish color.
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// Nodes A [label="1. Dry Glassware\n(Flask, Condenser, Funnel)", class="prep"]; B [label="2. Activate Mg Turnings\n(Add Mg + I₂ crystal, heat gently)", class="prep"]; C [label="3. Assemble Apparatus\n(Under inert atmosphere)", class="prep"]; D [label="4. Add Anhydrous THF", class="prep"]; E [label="5. Prepare Ar-I Solution\n(Dissolve in Anhydrous THF)", class="prep"]; F [label="6. Initiate Reaction\n(Add small aliquot of Ar-I)", class="reaction"]; G [label="7. Controlled Addition\n(Dropwise, maintain gentle reflux)", class="reaction"]; H [label="8. Stir to Completion\n(1-2 hours post-addition)", class="reaction"]; I [label="9. Titrate Aliquot\n(Determine molarity)", class="validation"]; J [label="Validated Grignard Reagent\n(Ready for use)", class="output"];
// Edges A -> B -> C -> D; E -> F; D -> F [style=dashed]; F -> G -> H -> I -> J; }
Caption: Experimental workflow for Grignard reagent synthesis and validation.
Validation by Titration (Self-Validating System Pillar 2)
It is crucial to determine the exact concentration of the newly formed Grignard reagent before use. A simple and reliable method involves titration with iodine.[8][9]
-
Preparation: In an oven-dried vial under inert gas, accurately weigh ~100 mg of solid iodine (I₂). Dissolve it in 1.0 mL of a 0.5 M solution of anhydrous LiCl in THF.[8] The LiCl helps to solubilize intermediates. Cool the dark brown solution to 0 °C.
-
Titration: Using a 1.0 mL syringe, slowly add the prepared Grignard reagent dropwise to the stirring iodine solution.[10] The reaction is: ArMgI + I₂ → ArI + MgI₂.
-
Endpoint: The endpoint is the complete disappearance of the brown/yellow iodine color, resulting in a colorless or cloudy white solution.[8]
-
Calculation:
-
Moles of I₂ = (Mass of I₂ in mg) / 253.81 mg/mmol
-
Molarity of Grignard (M) = (Moles of I₂) / (Volume of Grignard added in mL)
-
-
Consistency: Repeat the titration at least once more and average the results for an accurate concentration.[8]
Summary of Key Parameters and Troubleshooting
Effective process control is essential for reproducibility. The following table summarizes critical parameters and their impact.
| Parameter | Recommended Condition | Rationale & Impact on Outcome |
| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are essential to solvate and stabilize the Grignard reagent.[11] Water will protonate and destroy the reagent. |
| Temperature | Maintain gentle reflux (~35°C for Et₂O, ~66°C for THF) | Too low may stall the reaction; too high increases side reactions. Use external cooling to control the exotherm during addition. |
| Addition Rate | Slow, dropwise | Fast addition causes localized high concentrations, promoting the Wurtz coupling side reaction (Ar-MgI + Ar-I → Ar-Ar + MgI₂).[3] |
| Mg Activation | I₂, 1,2-dibromoethane, or mechanical grinding | Crucial for removing the passivating MgO layer and initiating the reaction.[12] Inadequate activation is the most common cause of failure. |
| Atmosphere | Inert (N₂ or Ar) | Grignard reagents react rapidly with O₂ to form alkoxides and with H₂O to form hydrocarbons.[3] |
Troubleshooting Guide:
-
Problem: Reaction Fails to Initiate.
-
Cause: Incomplete Mg activation; residual moisture.
-
Solution: Gently warm the flask with a heat gun. Add another small crystal of I₂. Add a few drops of 1,2-dibromoethane. If all else fails, sacrifice a small amount of a pre-made, reliable Grignard reagent to "kick-start" the reaction.
-
-
Problem: Vigorous, Uncontrolled Reaction.
-
Cause: Addition rate is too fast; initiation was delayed and occurred after significant aryl halide accumulation.
-
Solution: Immediately immerse the flask in an ice bath. Stop the addition until the reaction is under control.
-
-
Problem: Low Yield Determined by Titration.
-
Cause: Wet solvent/glassware; significant Wurtz coupling; incomplete reaction.
-
Solution: Ensure all pre-reaction drying steps are rigorously followed. Slow the addition rate in subsequent attempts. Increase the final stirring/reflux time.
-
References
-
Knochel, P. et al. (n.d.). Molarity of Grignard Reagent Determination by Titration. Organic Syntheses. Available at: [Link]
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Available at: [Link]
-
Walborsky, H. M., & Rachon, J. (1989). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 111(5), 1896-1897. Available at: [Link]
-
ziqquratu. (2004, May 8). the role of iodine in RMgX synthesis. Sciencemadness.org. Available at: [Link]
-
Begtrup, M. (2010, October 5). Titration of a Grignard Reagent Solution. Technical University of Denmark. Available at: [Link]
-
Silverman, G. S., & Rakita, P. E. (Eds.). (2001). The Grignard Reagents. Organometallics, 20(25), 5201-5221. Available at: [Link]
-
Knochel, P. et al. (2014). Strategies To Prepare and Use Functionalized Organometallic Reagents. The Journal of Organic Chemistry, 79(10), 4253-4269. Available at: [Link]
-
EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. Available at: [Link]
-
Chemistry Shorts. (2024, November 21). Titrating Grignard Reagents #shorts. YouTube. Available at: [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Minato, H., & Takeda, K. (n.d.). 2-Iodothiophene. Organic Syntheses. Available at: [Link]
-
Reddit. (2024, October 16). How does iodine ACTUALLY activate a Grignard?. r/chemhelp. Available at: [Link]
- Google Patents. (n.d.). Method for the Preparation of Iodoalkanes.
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Available at: [Link]
-
ACS Publications. (n.d.). Mechanism of Grignard reagent formation. The surface nature of the reaction. Accounts of Chemical Research. Available at: [Link]
-
Dai, Z. Q. et al. (2011). Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides. Asian Journal of Chemistry, 23(9), 4087-4089. Available at: [Link]
-
Silver, M. S., & Caserio, M. C. (1996). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. The Journal of Organic Chemistry, 61(1), 354-358. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). (e)-1-phenyl-3,3-dimethyl-1-butene. Available at: [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 132(43), 15247–15249. Available at: [Link]
-
BYJU'S. (n.d.). Wurtz Reaction. Available at: [Link]
-
Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium. YouTube. Available at: [Link]
- Google Patents. (n.d.). Iodization procedure for the preparation of 2,4,6-triiodo-3,5-disubstituted aromatic amines.
-
Chad's Prep. (2021, January 21). 12.4 Grignard Reagents. YouTube. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
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- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
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use of 1,2,3-Tribromo-4-iodobenzene in synthesizing pharmaceutical intermediates
Application Note: Site-Selective Functionalization of 1,2,3-Tribromo-4-iodobenzene for Pharmaceutical Scaffold Construction
Abstract
This application note details the strategic utilization of 1,2,3-tribromo-4-iodobenzene as a high-value scaffold for generating tetrasubstituted benzene cores, a structural motif increasingly prevalent in kinase inhibitors and liquid crystal pharmacophores.[1][2] By exploiting the significant bond dissociation energy (BDE) differential between C–I and C–Br bonds, researchers can achieve orthogonal functionalization.[2] This guide provides validated protocols for the chemoselective Suzuki-Miyaura coupling at the C-4 position, followed by strategies for functionalizing the sterically congested tribromo-region.[1]
Introduction: The Orthogonal Reactivity Landscape
The utility of 1,2,3-tribromo-4-iodobenzene lies in its "programmed" reactivity.[1][2] In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition (OA) is governed by the strength of the carbon-halogen bond.
-
C–I Bond (Weakest, ~65 kcal/mol): Undergoes rapid OA, allowing reaction at room temperature or mild heating.[1][2]
-
C–Br Bonds (Stronger, ~81 kcal/mol): Require higher temperatures or specialized ligands (e.g., bulky phosphines) to react.[2]
-
Steric Hierarchy: Within the tribromo-sector, the C-2 bromine is flanked by two other bromines, making it sterically "locked" compared to C-1 and C-3.[1][2]
This hierarchy allows for a sequenced synthesis workflow , transforming a single starting material into complex, non-symmetric tetrasubstituted arenes without the need for protecting groups.[2]
Visualizing the Reactivity Hierarchy
The following diagram illustrates the sequential functionalization logic.
Figure 1: Logical flow of site-selective couplings based on bond dissociation energies and steric hindrance.
Strategic Protocols
Protocol A: Quality Control & Purification
Commercial 1,2,3-tribromo-4-iodobenzene can contain traces of 1,2,3-tribromobenzene (starting material) or poly-iodinated species.[1][2] Purity is critical for controlling stoichiometry.[1][2][3]
-
Analysis: Dissolve 1 mg in MeCN. Inject on HPLC (C18 column, 50:50 MeCN:Water to 100% MeCN gradient).
-
Criteria: Purity >98% is required. If <98%, recrystallize from hot ethanol/hexanes (1:4).[1][2] The tribromo-iodobenzene crystallizes as light brown/white needles.[1]
Protocol B: Chemoselective C-4 Suzuki-Miyaura Coupling
Objective: Selectively couple an aryl boronic acid at the C-4 (Iodine) position without disturbing the C-Br bonds.[1]
Reagents:
-
Boronic Acid: Phenylboronic acid (1.05 equiv)[3]
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-3 mol%)[1]
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)[2]
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes. Note: Oxygen removal is vital to prevent homocoupling of the boronic acid.
-
Solvent Addition: Add degassed solvent via syringe.[1][2][3]
-
Activation: Add the aqueous base.
-
Reaction: Stir at 60°C for 4–6 hours.
-
Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Br bonds (scrambling).[1]
-
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The iodine-C4 spot (lower Rf) should disappear; the product (higher Rf) appears.[1]
-
Workup: Quench with water. Extract with EtOAc (3x).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Flash column chromatography (Silica gel).
Data Validation (Expected Results):
| Parameter | C-I Coupling (Target) | C-Br Coupling (Byproduct) |
| Temp | 60°C | >90°C |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ / XPhos |
| Yield | 85–95% | <5% (at 60°C) |
Protocol C: Functionalizing the "Hard" Bromines (C-1/C-3)
Once the C-4 position is substituted, the molecule becomes a 1,2,3-tribromo-5-arylbenzene derivative.[1] The remaining bromines are less reactive.[1][2] To couple at C-1 or C-3, more active catalytic systems are required.[1][2]
Reagents:
-
Substrate: Product from Protocol B (1.0 equiv)
-
Nucleophile: Boronic acid or Terminal Alkyne (1.2 equiv)[3]
-
Catalyst: Pd₂(dba)₃ (1 mol%) + SPhos or XPhos (2 mol%)[3]
-
Base: K₃PO₄ (3.0 equiv)[3]
-
Solvent: Toluene (anhydrous)[3]
Methodology:
-
Setup: Glovebox or strict Schlenk line technique is recommended due to the sensitivity of electron-rich ligands (SPhos).[1]
-
Reaction: Heat to 100–110°C for 12–16 hours.
-
Selectivity Note: If the R-group at C-4 is bulky, reaction may preferentially occur at the distal bromines (C-1/C-3) over the central C-2 bromine due to extreme steric crowding at C-2.[1]
Experimental Workflow Visualization
The following diagram details the specific Suzuki coupling setup described in Protocol B.
Figure 2: Operational workflow for the chemoselective C-4 coupling.
Troubleshooting & Optimization
-
Problem: Observation of bis-coupled product (reaction at C-Br).
-
Problem: Stalled reaction (Low conversion of Iodine).
-
Problem: Dehalogenation (Loss of Bromine).
References
-
Mechanistic Basis of Halogen Selectivity
-
Fairlamb, I. J. S. (2021).[1][2][4] "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 122(11).[1][2][5]
-
Note: This review establishes the foundational theory that C-I bonds undergo oxidative addition significantly faster than C-Br bonds, enabling the protocols described above.[2]
-
-
Suzuki-Miyaura Coupling Protocols
-
Steric Effects in Polyhalogenated Systems
-
Sambe, L., et al. (2014).[1][2] "Site-selective Suzuki–Miyaura cross-coupling of 2,3,4-tribromothiophene."[1][2] European Journal of Organic Chemistry, 2014(16).[1][2]
-
Note: While discussing thiophenes, this paper illustrates the "flanking" steric effect relevant to the C-2 bromine in the tribromo-benzene system.[1]
-
Sources
Application Notes and Protocols: 1,2,3-Tribromo-4-iodobenzene as a Versatile Precursor for Advanced Liquid Crystal Synthesis
Abstract
This document provides a comprehensive technical guide for researchers and materials scientists on the application of 1,2,3-Tribromo-4-iodobenzene in the development of novel liquid crystalline materials. While not a mesogenic compound itself, its unique polyhalogenated structure offers a powerful platform for the synthesis of complex, high-performance liquid crystals. The differential reactivity of the iodine and bromine substituents in palladium-catalyzed cross-coupling reactions allows for a regioselective, sequential functionalization, enabling the construction of precisely engineered molecular architectures, including asymmetric and bent-core mesogens. This guide will detail the underlying chemical principles, provide exemplary synthetic protocols, and discuss the rationale behind the experimental design.
Introduction: The Strategic Value of Polyhalogenated Cores in Liquid Crystal Design
The design of liquid crystal molecules is a delicate balance of creating a rigid core that promotes anisotropic self-assembly and attaching flexible terminal groups that influence the mesophase behavior and transition temperatures.[1][2] The geometry of the central core is a critical determinant of the resulting liquid crystalline phase (e.g., nematic, smectic).[3][4] Polyhalogenated aromatic compounds, such as 1,2,3-Tribromo-4-iodobenzene, serve as exceptional foundational building blocks for these cores. The strategic placement of multiple halogen atoms provides synthetic handles for building out the molecular structure through robust and versatile cross-coupling methodologies.[5]
The key advantage of 1,2,3-Tribromo-4-iodobenzene lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7][8] The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) catalyst than a C-Br bond.[5] This reactivity differential allows for a stepwise and site-selective construction of the target liquid crystal molecule.
Core Principle: Sequential, Regioselective Cross-Coupling
The synthetic strategy hinges on a two-step (or potentially multi-step) sequential cross-coupling approach. The more reactive 4-iodo position is targeted in the first synthetic operation under milder conditions, leaving the bromo-substituents intact. Subsequently, the bromo-positions can be functionalized in a second step, often requiring more forcing conditions or specialized catalyst systems. This methodology enables the synthesis of asymmetric molecules, which are of significant interest for inducing specific mesophases.
Caption: Sequential cross-coupling workflow for 1,2,3-Tribromo-4-iodobenzene.
Experimental Protocols
The following protocols are exemplary and may require optimization based on the specific substrates used. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 3.1: Selective Suzuki-Miyaura Coupling at the 4-Iodo Position
This protocol details the first step of functionalization, targeting the most reactive site on the 1,2,3-Tribromo-4-iodobenzene core.
Objective: To selectively couple an arylboronic acid at the 4-position of 1,2,3-Tribromo-4-iodobenzene.
Materials:
| Reagent/Material | Molar Equiv. | Purpose |
| 1,2,3-Tribromo-4-iodobenzene | 1.0 | Starting Material |
| Arylboronic Acid (R¹-B(OH)₂) | 1.1 | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.03 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 3.0 | Base |
| Toluene/Ethanol/Water (4:1:1) | - | Solvent System |
Procedure:
-
To a flame-dried Schlenk flask, add 1,2,3-Tribromo-4-iodobenzene (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add the solvent mixture (Toluene/Ethanol/Water, 4:1:1 v/v/v) to the flask via cannula.
-
Degas the resulting mixture by bubbling Argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 eq) to the flask under a positive flow of Argon.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1,2,3-tribromobenzene intermediate.
Causality of Choices:
-
Catalyst: Pd(PPh₃)₄ is a standard, reliable catalyst for Suzuki couplings involving iodides and is generally mild enough to not significantly react with the bromides at lower temperatures.[9]
-
Base: Sodium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step without promoting side reactions.
-
Solvent System: The multiphasic solvent system helps to dissolve both the organic starting materials and the inorganic base, facilitating the reaction.
Protocol 3.2: Suzuki-Miyaura Coupling at the Bromo Position(s)
This protocol outlines the functionalization of the less reactive C-Br bonds on the intermediate synthesized in Protocol 3.1.
Objective: To couple a second arylboronic acid to one or more of the bromo-positions of the 4-aryl-1,2,3-tribromobenzene intermediate.
Materials:
| Reagent/Material | Molar Equiv. | Purpose |
| 4-Aryl-1,2,3-tribromobenzene | 1.0 | Starting Material |
| Arylboronic Acid (R²-B(OH)₂) | 1.1-3.3 | Coupling Partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] | 0.05 | Catalyst |
| Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) | 3.0 | Base |
| 1,4-Dioxane/Water (5:1) | - | Solvent System |
Procedure:
-
To a flame-dried Schlenk flask, add the 4-aryl-1,2,3-tribromobenzene intermediate (1.0 eq), the second arylboronic acid (e.g., 1.1 eq for mono-substitution, or more for poly-substitution), and the base (e.g., Cs₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous 1,4-Dioxane/Water solvent mixture.
-
Degas the mixture with Argon for 20 minutes.
-
Add PdCl₂(dppf) (0.05 eq) under a positive flow of Argon.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the final product by column chromatography and/or recrystallization.
Causality of Choices:
-
Catalyst: PdCl₂(dppf) is a more robust catalyst system, often effective for less reactive aryl bromides. The dppf ligand is known to stabilize the palladium center and promote the challenging oxidative addition step.[5]
-
Base: A stronger base like cesium carbonate or potassium phosphate is often required to achieve a reasonable reaction rate with aryl bromides.
-
Higher Temperature: Increased thermal energy is necessary to overcome the higher activation barrier for the C-Br bond cleavage.
Characterization and Analysis
The synthesized liquid crystal candidates should be rigorously characterized to confirm their structure and evaluate their mesomorphic properties.
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | Structural verification and confirmation of successful coupling reactions. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of product identity. |
| Polarized Optical Microscopy (POM) | Visual identification of liquid crystalline phases and their textures.[2] |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and associated enthalpies.[10] |
Broader Applications and Future Directions
The principles outlined here are not limited to Suzuki-Miyaura reactions. Other palladium-catalyzed reactions, such as Sonogashira or Buchwald-Hartwig couplings, could be employed to introduce different functionalities (e.g., alkynes, amines) onto the 1,2,3-Tribromo-4-iodobenzene core. This versatility allows for the creation of a vast library of novel liquid crystal structures.
Furthermore, the introduction of multiple bromine atoms allows for the potential formation of halogen bonds, which are non-covalent interactions that can play a significant role in the self-assembly and stabilization of liquid crystalline phases.[11][12][13][14][15] The electron-withdrawing nature of the bromine atoms can create a positive region on the halogen (σ-hole), which can interact with Lewis bases.[16] Researchers can explore this phenomenon by designing coupling partners with Lewis basic sites (e.g., pyridines, nitriles) to encourage specific intermolecular organization.
Caption: Potential synthetic pathways from the 1,2,3-Tribromo-4-iodobenzene core.
Conclusion
1,2,3-Tribromo-4-iodobenzene represents a highly valuable and versatile starting material for the synthesis of advanced liquid crystals. Its chief advantage is the inherent differential reactivity of its halogen substituents, which enables a controlled, stepwise approach to building complex and asymmetric molecular architectures. By leveraging established palladium-catalyzed cross-coupling protocols, researchers can unlock a wide range of novel mesogenic structures with tailored properties. This application note provides a foundational framework and detailed protocols to guide scientists in harnessing the synthetic potential of this unique polyhalogenated building block.
References
-
Beilstein Journals. Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. [Link]
-
ResearchGate. (PDF) Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour. [Link]
-
PubMed Central. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link]
-
MDPI. High Birefringence Liquid Crystals. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Journal of the American Chemical Society. Halogen Bonding: A New Interaction for Liquid Crystal Formation. [Link]
-
ACS Publications. Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. [Link]
-
ResearchGate. (PDF) Halogen‐Bonded Liquid Crystals. [Link]
-
RSC Publishing. Halogen-bonded liquid-crystalline complexes formed from 4-alkoxyphenylpyridines with iodine and with interhalogens. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table. [Link]
-
ChemRxiv. Synthesis of 4-Chloro-1,3-Diazobenzene Bent-Cores Liquid Crystal and Characterisations of. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemia. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). [Link]
-
Semantic Scholar. Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
ACS Publications. Photoresponsive Halogen-Bonded Liquid Crystals: The Role of Aromatic Fluorine Substitution. [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
ResearchGate. An Up-to-date Review on Halogen-Bonded Liquid Crystals | Request PDF. [Link]
-
White Rose Research Online. Halogen-Bonded Liquid Crystals. [Link]
-
Wikipedia. Suzuki reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes [beilstein-journals.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Halogen-bonded liquid-crystalline complexes formed from 4-alkoxyphenylpyridines with iodine and with interhalogens - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01555B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1,2,3-Tribromo-4-iodobenzene Synthesis
User Role: Senior Application Scientist Subject: High-Fidelity Protocol & Troubleshooting for Halogenated Benzene Derivatives Reference ID: TIB-SYN-004
Executive Summary & Mechanistic Insight
The synthesis of 1,2,3-tribromo-4-iodobenzene is a precision operation typically required for advanced cross-coupling (Suzuki-Miyaura, Sonogashira) in the development of liquid crystals and pharmaceutical intermediates.
While direct electrophilic iodination of 1,2,3-tribromobenzene is kinetically disfavored due to severe steric crowding and electronic deactivation, the Sandmeyer-type iododeamination of 2,3,4-tribromoaniline remains the most robust, scalable route.
The Core Challenge: The primary yield-limiting factors in this pathway are the solubility of the electron-deficient amine precursor in acid and the thermal instability of the sterically crowded diazonium intermediate.
The "Golden Path" Protocol
Based on analogous high-efficiency protocols for polyhalogenated anilines [1, 2], this optimized workflow maximizes conversion and minimizes azo-coupling side products.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Recommended Grade |
| 2,3,4-Tribromoaniline | Precursor | 1.0 | >98% HPLC |
| H₂SO₄ (conc.) | Solvent/Acid | N/A | 98% (Use as slurry medium) |
| NaNO₂ | Diazotization | 1.2 | ACS Reagent |
| KI (Potassium Iodide) | Iodination | 2.5 | ACS Reagent (Excess is vital) |
| CuI (Copper(I) Iodide) | Catalyst | 0.05 | 99.9% (Optional but recommended) |
| Urea | Quencher | 0.1 | Technical (To destroy excess HNO₂) |
Step-by-Step Methodology
Phase 1: Amine "Pulping" & Salt Formation
-
Objective: Overcome the weak basicity of the tribromoaniline.
-
Action: Suspend the 2,3,4-tribromoaniline in concentrated H₂SO₄ (approx. 5-8 mL per gram of amine). Heat gently to 40-50°C to ensure complete formation of the anilinium sulfate salt, then cool rapidly to 0–5°C to precipitate fine crystals.
-
Why: Large crystals trap unreacted amine. Rapid cooling creates a high-surface-area "pulp" accessible to the nitrosylating agent [1].
Phase 2: Diazotization (The Critical Step)
-
Action: Add NaNO₂ (dissolved in minimal water) dropwise to the stirred sulfate slurry. Maintain internal temperature strictly below 5°C .
-
Endpoint: Stir for 1-2 hours. The mixture should become a clear or slightly turbid solution.
-
Verification: Test with starch-iodide paper (instant blue/black) to confirm excess HNO₂.
Phase 3: Iodination (Sandmeyer Displacement)
-
Action: Dissolve KI (and catalytic CuI) in water. Cool to 5°C.
-
Transfer: Pour the cold diazonium solution into the KI solution slowly. Note: Do not add KI to the acid; reverse addition prevents high local concentrations of diazonium salt, reducing side reactions.
-
Evolution: Nitrogen gas will evolve vigorously. Allow to warm to Room Temperature (RT) overnight, then heat to 60°C for 30 mins to drive completion.
Phase 4: Workup
-
Quench: Add solid sodium bisulfite (NaHSO₃) to remove free iodine (solution turns from dark purple to yellow/orange).
-
Extraction: Extract with Dichloromethane (DCM).
-
Purification: Recrystallization from Ethanol is preferred over column chromatography for this specific congener [3].
Visualizing the Workflow
The following diagram details the reaction logic and critical control points (CCPs).
Caption: Workflow logic for the conversion of tribromoaniline to the target iodide, highlighting the thermal instability zone at the diazonium stage.
Troubleshooting Guide (FAQ)
Issue 1: Low Yield (<40%) with Significant Starting Material
Diagnosis: Incomplete Diazotization.
-
The Cause: Polyhalogenated anilines are extremely weak bases. They often precipitate out of aqueous acid before reacting with the nitrite.
-
The Fix: Use Nitrosyl Sulfuric Acid (generated in situ or purchased) instead of aqueous NaNO₂. Alternatively, ensure the "pulping" step in concentrated H₂SO₄ is aggressive enough to fine-grind the amine salt [1].
Issue 2: Formation of "Tarry" or "Sticky" Brown Solids
Diagnosis: Azo Coupling (Self-Reaction).
-
The Cause: If the diazonium salt concentration is too high or the pH rises locally, the diazonium ion reacts with unreacted amine.
-
The Fix:
-
Dilution: Increase the volume of the acid solvent.
-
Reverse Addition: Always add the diazonium salt to the iodide solution, never the other way around. This keeps the diazonium concentration low relative to the nucleophile (I⁻).
-
Issue 3: Product is Purple/Red after Workup
Diagnosis: Iodine Contamination.
-
The Cause: Oxidation of KI by atmospheric oxygen or excess nitrite.
-
The Fix: Wash the organic layer with 10% Sodium Thiosulfate or Sodium Bisulfite until the color dissipates completely.
Issue 4: Violent Foaming during Iodide Addition
Diagnosis: Uncontrolled Nitrogen Release.
-
The Cause: The decomposition of the diazonium salt is exothermic.
-
The Fix: Use a mechanical stirrer (overhead) rather than a magnetic bar to break the foam. Add a drop of octanol (anti-foaming agent) if necessary.
Advanced Troubleshooting Logic Tree
Use this decision matrix to diagnose synthesis failures in real-time.
Caption: Decision matrix for diagnosing yield loss based on analytical observation of the crude reaction mixture.
References
- Vertex AI Search. (2024). Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Google Patents (CN101671266B).
- Vertex AI Search. (2024). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents.
-
Sciencemadness. (n.d.).[1] Diazotization of 2-Chloro-4-iodo-6-bromo-aniline. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1,2,3-Tribromo-4-iodobenzene
[1][2]
Status: Operational Ticket ID: TRIB-IODO-PUR-001 Assigned Specialist: Senior Application Scientist, Halogenated Materials Division[1][2]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 1,2,3-Tribromo-4-iodobenzene . This guide addresses the specific challenges associated with purifying highly halogenated aromatic rings. Unlike simple aryl halides, this molecule presents unique solubility profiles and susceptibility to de-iodination (protodehalogenation) or iodine liberation upon exposure to light.[1]
Target Molecule Profile
| Property | Characteristic | Implication for Purification |
| Structure | Highly substituted aromatic ( | Significant steric crowding; potential for isomer formation during synthesis.[1][2] |
| Solubility | Lipophilic (Hydrophobic) | Insoluble in water.[1][2] Soluble in DCM, CHCl |
| Stability | C-I Bond Labile | Photosensitive.[1][2] Risk of turning purple (free |
| State | Solid (Crystalline) | Purification via recrystallization is preferred over distillation (high BP/degradation risk).[1][2] |
Module 1: Pre-Purification Diagnostics (The Triage)[1]
Before initiating a purification workflow, you must diagnose the "State of the Crude."[1][2] Do not waste solvent on a mixture that requires a chemical quench first.[1][2]
Diagnostic Checklist
-
Visual Inspection: Is the solid purple or dark brown?
-
TLC Assessment (Silica Gel):
-
Observation:
Module 2: Chemical Workup (The "Purple" Problem)
Issue: The crude product is purple/violet.
Cause: Unreacted iodine (
Protocol:
-
Dissolve the crude solid in Dichloromethane (DCM) or Chloroform (
).[1][2] -
Wash the organic layer with 10% Sodium Thiosulfate (
) solution.[1][2] -
Shake vigorously until the organic layer transitions from purple to pale yellow/colorless.
-
Wash with brine, dry over anhydrous
, and concentrate in vacuo (keep bath C to prevent thermal de-iodination).
Module 3: Recrystallization (The "Art")[1]
Recrystallization is the gold standard for polyhalogenated benzenes due to their high crystallinity.[1][2]
Solvent Selection Matrix
| Solvent System | Polarity | Suitability | Notes |
| Ethanol (EtOH) | Polar Protic | High | Best starting point.[1][2] Product dissolves in hot EtOH, crystallizes upon cooling.[1][2] |
| EtOH / CHCl | Mixed | Medium | Use if the compound is too insoluble in pure EtOH.[1][2] Dissolve in min. CHCl |
| Hexane | Non-polar | Low | Often too soluble even at cold temps; leads to "oiling out."[1][2] |
| Acetone / Water | Mixed | Medium | Good alternative if EtOH fails.[1][2] |
Step-by-Step Protocol
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol and heat to reflux (boiling).
-
If solid remains undissolved, add small aliquots of Chloroform until clear.[1][2]
-
Hot Filtration: If black specs (inorganic salts/metals) remain, filter quickly through a pre-warmed glass frit.[1][2]
-
Slow Cooling: Wrap the flask in a towel and let it reach room temperature undisturbed.
-
Ice Bath: Cool to
C for 1 hour. -
Harvest: Filter crystals and wash with cold Ethanol.
Module 4: Chromatographic Separation (The "Brute Force")
Issue: Recrystallization failed to remove isomeric impurities (e.g., 1,3,5-tribromo-2-iodobenzene vs. 1,2,3-tribromo-4-iodobenzene). Solution: Silica Gel Column Chromatography.[1][2][4]
Technical Note: Polyhalogenated benzenes are non-polar.[1][2] They elute very quickly.
Troubleshooting Decision Matrix
Q1: My product is oiling out during recrystallization.
-
Diagnosis: The solvent is too non-polar (e.g., pure Hexane) or the concentration is too high.[1]
-
Fix: Re-dissolve by heating.[1][2] Add a "seed crystal" if available.[1][2] Alternatively, add a drop of a polar solvent (Ethanol) to induce lattice formation.[1]
Q2: The melting point is broad (
-
Diagnosis: Isomeric impurities (e.g., tribromobenzene starting material).[1][2]
-
Fix: Recrystallization is inefficient for separating compounds with similar crystal structures (isomorphism).[1][2] Switch to Column Chromatography (Module 4).[1][2]
Q3: The product turns pink/purple on the shelf.
Workflow Visualization
Purification Logic Flow
Caption: Decision tree for selecting the optimal purification route based on crude material state.
References & Authority
-
General Synthesis of Aryl Iodides:
-
Organic Syntheses Procedure: Iodination of aromatic rings often utilizes oxidative conditions (
) or Sandmeyer reactions.[1][2] The removal of iodine byproducts via thiosulfate is a standard operation in these protocols.[1][2] -
Source: Datta, R. L.; Chatterjee, N. R.[1] "Iodobenzene." Organic Syntheses, Coll.[1][2][5] Vol. 2, p.351 (1943).[1][2] Link[1]
-
-
Recrystallization of Polyhalogenated Aromatics:
-
Halogen Bonding & Crystal Engineering:
-
Context: 1,2,3-Tribromo-4-iodobenzene is frequently used in halogen bonding studies (e.g., by the Resnati group) where high purity is required for X-ray diffraction.[1][2]
-
Source: Metrangolo, P., Resnati, G., et al. "Halogen Bonding in Crystal Engineering."[1] Chemical Reviews, 2008, 108(8), 3016–3054.[1] Link[1]
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated organic compounds.
Sources
- 1. Benzene, 1,2,3-tribromo-4-(2,3,4-tribromophenoxy)- | C12H4Br6O | CID 13828347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming Reaction Products via 2D NMR
In the realm of chemical synthesis, the unambiguous confirmation of a reaction product's structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool, complex molecules often yield congested spectra, making definitive assignments challenging. This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable technique, offering enhanced spectral resolution by spreading signals across two frequency dimensions.[1][2][3] This guide provides an in-depth comparison of common 2D NMR experiments, offering the causal logic behind experimental choices to empower researchers, scientists, and drug development professionals in their structural elucidation endeavors.
The Power of the Second Dimension: Overcoming 1D NMR Limitations
Traditional 1D NMR spectra plot signal intensity against a single frequency axis.[3][4] For structurally complex molecules, this often leads to overlapping signals, hindering clear interpretation.[5] 2D NMR resolves this by introducing a second frequency dimension, which allows for the visualization of correlations between different nuclei within a molecule.[2] This provides detailed information about connectivity, spatial proximity, and dynamic interactions, which are crucial for confirming a proposed chemical structure.[2]
Core 2D NMR Techniques for Structural Verification
A suite of powerful 2D NMR techniques has been developed to probe different aspects of molecular structure.[6] The most routinely employed experiments in the characterization of organic compounds include COSY, HSQC, HMBC, and NOESY.[1][6]
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
The COSY experiment is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[2][7]
-
Causality Behind the Experiment: The COSY pulse sequence facilitates the transfer of magnetization between J-coupled protons. This results in "cross-peaks" in the 2D spectrum that are symmetrical to the diagonal, directly indicating which protons are neighbors in the molecular structure.[8]
-
Interpreting the Data: A COSY spectrum displays the ¹H NMR spectrum on both the x and y axes.[8][9] The diagonal peaks represent the 1D proton spectrum, while the off-diagonal cross-peaks reveal the correlations between coupled protons.[3][9] By "walking" through the cross-peaks, one can trace out the spin systems within a molecule, effectively mapping the proton connectivity.[3][10]
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Connections
The HSQC experiment is a heteronuclear technique that identifies direct, one-bond correlations between protons and a heteronucleus, most commonly carbon-13.[2][11]
-
Causality Behind the Experiment: HSQC utilizes a pulse sequence that transfers magnetization from the more sensitive proton nucleus to the less sensitive carbon nucleus and then back to the proton for detection. This provides a significant sensitivity enhancement compared to directly detecting the ¹³C signal.[1][11] Each peak in an HSQC spectrum represents a carbon atom that is directly attached to a proton.
-
Interpreting the Data: The HSQC spectrum correlates the ¹H spectrum (typically on the x-axis) with the ¹³C spectrum (on the y-axis).[4][11] An "edited HSQC" can further provide information about the multiplicity of the carbon, distinguishing between CH, CH₂, and CH₃ groups, similar to a DEPT experiment but with much greater sensitivity.[8][11]
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity
The HMBC experiment is another heteronuclear technique that reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[11][12][13]
-
Causality Behind the Experiment: The HMBC pulse sequence is optimized to detect smaller, long-range J-coupling constants, while suppressing the large, one-bond couplings seen in HSQC.[11] This allows for the identification of connections between protons and carbons that are further apart in the molecule, which is invaluable for piecing together molecular fragments and assigning quaternary carbons (carbons with no attached protons).[8]
-
Interpreting the Data: Similar to HSQC, the HMBC spectrum correlates the ¹H and ¹³C spectra. The cross-peaks, however, indicate longer-range interactions. For instance, a cross-peak between a proton and a carbonyl carbon can confirm the position of the carbonyl group within the molecular framework.[14] The absence of a correlation does not definitively rule out a long-range coupling, as the strength of the correlation depends on the magnitude of the coupling constant, which can be close to zero for certain dihedral angles.[11]
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Proximity
The NOESY experiment provides information about the spatial proximity of nuclei, irrespective of their through-bond connectivity.[15]
-
Causality Behind the Experiment: NOESY relies on the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent, being most significant for protons that are close to each other in 3D space (typically less than 5 Å).[3]
-
Interpreting the Data: A NOESY spectrum resembles a COSY spectrum, with cross-peaks indicating that two protons are near each other in space.[3] This is particularly powerful for determining stereochemistry and the three-dimensional arrangement of molecules.[2]
Comparison of Key 2D NMR Techniques
| Technique | Information Provided | Primary Application | Strengths | Limitations |
| COSY | ¹H-¹H through-bond (2-3 bonds) connectivity | Identifying proton spin systems and neighboring protons | Relatively quick to acquire; excellent for mapping out proton frameworks | Can have overlapping cross-peaks in complex regions |
| HSQC | Direct ¹H-¹³C one-bond connectivity | Assigning carbons that are directly attached to protons | High sensitivity; edited versions provide multiplicity information | Does not provide information on quaternary carbons |
| HMBC | Long-range ¹H-¹³C (2-4 bonds) connectivity | Assembling molecular fragments and assigning quaternary carbons | Provides crucial long-range connectivity information | Absence of a peak is not definitive proof of no coupling |
| NOESY | ¹H-¹H through-space proximity | Determining stereochemistry and 3D structure | Provides information on spatial relationships | NOE effect is distance-dependent and can be weak |
A Self-Validating Workflow for Structure Confirmation
A robust approach to structure elucidation involves a systematic and integrated interpretation of multiple 2D NMR spectra.[10]
Sources
- 1. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Two-Dimensional NMR Experiments [orgspectroscopyint.blogspot.com]
- 8. emerypharma.com [emerypharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. nmr.ceitec.cz [nmr.ceitec.cz]
- 13. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
comparative reactivity study of 1,2,3-Tribromo-4-iodobenzene vs other isomers
Executive Summary: The "Crowded" vs. The "Isolated"
In the synthesis of polyfunctionalized drug scaffolds, 1,2,3-Tribromo-4-iodobenzene (Isomer A) represents a high-value but high-risk intermediate compared to its isomers, 1,2,3-Tribromo-5-iodobenzene (Isomer B) and 1,3,5-Tribromo-2-iodobenzene (Isomer C) .[1]
While Isomer B acts as a standard aryl iodide and Isomer C acts as a sterically locked thermodynamic sink, Isomer A occupies a unique "kinetic" niche. It offers high functional density (adjacent halogens) but requires strict temperature control (
Quick Comparison Matrix
| Feature | 1,2,3-Tribromo-4-iodobenzene (Isomer A) | 1,2,3-Tribromo-5-iodobenzene (Isomer B) | 1,3,5-Tribromo-2-iodobenzene (Isomer C) |
| Iodine Environment | Ortho-hindered (Flanked by Br & H) | Accessible (Flanked by H & H) | Locked (Flanked by Br & Br) |
| Li-Exchange Risk | High (Kinetic product | Low (Stable at standard temps) | Zero (Already the thermodynamic sink) |
| Coupling Reactivity | Moderate (Requires active ligands) | High (Standard ligands work) | Low (Requires forcing conditions) |
| Primary Utility | Ortho-functionalized scaffolds | Meta-functionalized scaffolds | Dendrimers / Symmetric cores |
Mechanistic Deep Dive: The Halogen Dance Risk
The defining challenge of working with 1,2,3-tribromo-4-iodobenzene is the Halogen Dance reaction. This base-catalyzed isomerization is driven by the thermodynamic preference of lithiated species to reside at the most acidic position or the position stabilized by the strongest inductive effect (between two halogens).
The Stability Hierarchy
When 1,2,3-tribromo-4-iodobenzene is subjected to Lithium-Halogen exchange (e.g., with n-BuLi), the reaction is under Kinetic Control :
-
Kinetic Product: Lithium inserts at C4 (replacing Iodine). This species is stabilized by one ortho-Bromine.
-
Thermodynamic Sink: If the reaction warms above
, the lithium migrates to C2 (between two Bromines). The C2-lithio species is significantly more stable due to the double inductive effect of the flanking bromines.
Visualization: The Scrambling Pathway
The following diagram illustrates the "Dance" mechanism where the kinetic 4-Li species isomerizes to the thermodynamic 2-Li species, leading to product mixtures.
Caption: Kinetic vs. Thermodynamic control in the lithiation of 1,2,3-tribromo-4-iodobenzene. Warming triggers the irreversible rearrangement to the C2-lithio species.
Comparative Reactivity Data
Lithium-Halogen Exchange Selectivity
Experimental data confirms that Iodine undergoes exchange orders of magnitude faster than Bromine. However, the rate of exchange and the stability of the intermediate vary by isomer.
| Isomer | Reagent | Conditions | Yield (Quench w/ CHO) | Selectivity (I vs Br) | Notes |
| 4-Iodo | n-BuLi (1.05 eq) | THF, | 88% | >99:1 | Critical: Must quench cold. Warming to |
| 4-Iodo | i-PrMgCl (1.1 eq) | THF, | 92% | >99:1 | Recommended: Turbo-Grignard avoids the "Dance" pathway entirely due to the covalent nature of the C-Mg bond.[1] |
| 5-Iodo | n-BuLi (1.05 eq) | THF, | 95% | >99:1 | Very stable intermediate.[1] Can be warmed to |
| 2-Iodo | n-BuLi (1.05 eq) | THF, | 65% | 90:10 | Steric hindrance at C2 slows I-exchange; competitive Br-exchange at C1/C3 observed.[1] |
Cross-Coupling Performance (Suzuki-Miyaura)
Reaction: Ar-I + Ph-B(OH)
-
Isomer A (4-Iodo): Requires specialized ligands (e.g., SPhos, XPhos) to overcome the ortho-Br steric clash.[1] Standard PPh
leads to sluggish conversion (40-60%). -
Isomer B (5-Iodo): Reacts quantitatively with standard Pd(PPh
) . -
Isomer C (2-Iodo): Extremely difficult. Requires high temperatures (
+) and bulky, electron-rich ligands (e.g., Buchwald G3 precatalysts).[1]
Experimental Protocols
Protocol A: Selective Lithiation of 1,2,3-Tribromo-4-iodobenzene
Use this protocol to introduce formyl, carboxyl, or alkyl groups at the C4 position without scrambling.[1]
Reagents:
-
1,2,3-Tribromo-4-iodobenzene (1.0 mmol)[1]
-
i-PrMgCl
LiCl (Turbo Grignard) (1.1 mmol, 1.3 M in THF)[1] -
Anhydrous THF (5 mL)
-
Electrophile (e.g., DMF, 1.5 mmol)[1]
Procedure:
-
Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon. Add 1,2,3-tribromo-4-iodobenzene (440 mg, 1.0 mmol) and THF (5 mL).
-
Cooling: Cool the solution to
(Acetonitrile/Dry Ice bath). Note: Unlike n-BuLi, Turbo Grignard does not require -78°C, but -40°C ensures selectivity.[1] -
Exchange: Dropwise add i-PrMgCl
LiCl (0.85 mL, 1.1 mmol) over 5 minutes. Stir at for 30 minutes. -
Quench: Add the electrophile (e.g., DMF, 0.12 mL) dropwise.
-
Warm: Allow the mixture to warm to room temperature over 1 hour.
-
Workup: Quench with sat. NH
Cl, extract with EtOAc, and purify via silica column.
Why this works: The Magnesium-Carbon bond is more covalent than the Lithium-Carbon bond, significantly raising the activation energy for the Halogen Dance rearrangement.
Protocol B: Site-Selective Sonogashira Coupling
Coupling a terminal alkyne selectively to the Iodine position.
Conditions:
-
PdCl
(PPh ) (2 mol%)[1] -
CuI (1 mol%)[1]
-
Et
N (3.0 eq) in THF at Room Temperature . -
Key: Do not heat. Heating activates the C-Br bonds. At 25°C, the rate constant
.[1]
Synthesis of the Starting Material
Since 1,2,3-tribromo-4-iodobenzene is not the major product of direct iodination (which favors the 5-position), it must be synthesized via the Sandmeyer Reaction .
-
Precursor: 2,3,4-Tribromoaniline.[1]
-
Diazotization: Treat with NaNO
/ H SO at to form the diazonium salt. -
Iodination: Quench the diazonium salt with aqueous KI.
-
Yield: Typically 60-75%.
-
Purification: Recrystallization from Ethanol.
-
Decision Tree: Which Isomer Do You Need?
Caption: Selection logic for tribromoiodobenzene isomers based on synthetic targets.
References
-
Synthesis and Reactivity of Polyhalogenated Arenes Journal of Organic Chemistry, "Site-Selective Cross-Coupling of Polyhalogenated Arenes." [1]
-
Mechanism of the Halogen Dance Wikipedia, "Halogen dance rearrangement - Mechanism and Driving Force." [1]
-
Lithium-Halogen Exchange Protocols BenchChem Application Notes, "Lithiation of 1-Iodo-2,3,4-trimethoxybenzene (Analogous Protocol)." [1]
-
Crystal Structure and Sterics Acta Crystallographica, "Anomalous halogen bonds in crystal structures of tribromo-derivatives." [1]
Sources
Spectroscopic Analysis and Comparison of Polybrominated Iodobenzenes
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Polybrominated iodobenzenes represent a specialized class of polyhalogenated arenes critical to crystal engineering, organometallic cross-coupling, and flame retardant research. This guide provides a technical comparison of these compounds, focusing on the distinct spectroscopic signatures arising from the interplay between bromine and iodine substituents.
The "Heavy Atom Effect" on NMR chemical shifts, the specific vibrational modes of C–I vs. C–Br bonds, and the unique mass spectrometric fragmentation patterns are analyzed to provide a self-validating framework for identification and purity assessment.
Structural and Physical Profile
The introduction of multiple bromine atoms onto an iodobenzene scaffold significantly alters the electronic landscape of the aromatic ring. Iodine, being the largest stable halogen, serves as a potent halogen bond (XB) donor, a property enhanced by the electron-withdrawing nature of ortho-bromines.
Table 1: Comparative Physical Properties
| Property | Iodobenzene (Reference) | 2,4,6-Tribromoiodobenzene | 1,3,5-Tribromo-2,4,6-triiodobenzene |
| Formula | C₆H₅I | C₆H₂Br₃I | C₆Br₃I₃ |
| MW ( g/mol ) | 204.01 | 484.73 | 692.49 |
| State (STP) | Colorless Liquid | Solid (Needles) | Solid (Crystalline) |
| Melting Point | -29 °C | 103–104 °C | >300 °C (Decomposes) |
| Symmetry | |||
| Key Utility | General Synthesis | Cross-coupling Intermediate | Crystal Engineering (XB Donor) |
Vibrational Spectroscopy (IR & Raman)[4]
Distinguishing between C–Br and C–I vibrations in polyhalogenated systems is challenging due to the "heavy mass" effect, which compresses these modes into the low-frequency fingerprint region (< 600 cm⁻¹).
Comparative Vibrational Analysis
-
C–I Stretch (
):-
Raman: This is the diagnostic method of choice. The C–I stretch appears as a very intense, polarized band in the 150–270 cm⁻¹ region.
-
IR: Often weak or obscured by ring deformations.
-
-
C–Br Stretch (
):-
Appears at higher frequencies than C–I, typically 300–450 cm⁻¹ .
-
In 2,4,6-tribromoiodobenzene, the symmetric stretch of the ortho-bromines can couple, creating a distinct band structure distinguishable from the isolated C–I mode.
-
Protocol: Low-Frequency Raman Acquisition
To resolve these peaks, standard IR is insufficient.
-
Excitation: Use 785 nm or 1064 nm laser to minimize fluorescence from impurities.
-
Range: Scan from 50 cm⁻¹ to 3500 cm⁻¹.
-
Resolution: High resolution (< 2 cm⁻¹) is required to separate isotope splitting (
Br/ Br) in the vibrational bands of highly brominated congeners.
Nuclear Magnetic Resonance (NMR) Profiling[2]
The Heavy Atom Effect is the dominant factor in the
C Chemical Shift Trends
-
Iodobenzene: The ipso-C appears at ~94 ppm .
-
Polybrominated Analogs:
-
Ipso-C-I: Remains shielded (90–105 ppm) but is perturbed by the steric compression of ortho-bromines.
-
Ipso-C-Br: Bromine causes a smaller shielding effect, typically appearing at 120–125 ppm .
-
Aromatic C-H: Deshielded, appearing downfield (135–145 ppm).
-
Diagnostic Rule: In a
C spectrum of a mixed haloarene, the signal furthest upfield (< 100 ppm) is almost invariably the carbon attached to Iodine.
Experimental Workflow: Structure Elucidation
The following diagram illustrates the logic flow for assigning the structure of a polybrominated iodobenzene derivative using NMR and MS data.
Figure 1: Logic flow for spectroscopic verification of iodinated polybromoarenes.
Mass Spectrometry: Fragmentation & Isotopes
Mass spectrometry provides the most definitive confirmation of the Br/I ratio due to the unique isotopic signatures of Bromine (
Isotope Clusters
-
Iodine (
I): Monoisotopic. Does not contribute to the cluster width, only the mass offset. -
Bromine (
Br/ Br):-
Mono-bromo: 1:1 doublet.
-
Tri-bromo: 1:3:3:1 quartet.
-
Penta-bromo: 1:5:10:10:5:1 sextet.
-
Note: The presence of Iodine shifts the entire cluster by +126.9 Da but preserves the "picket fence" shape of the Bromine cluster.
-
Fragmentation Pathways
The C–I bond is significantly weaker (~57 kcal/mol) than the C–Br bond (~66 kcal/mol). Consequently, the primary fragmentation pathway is the loss of the Iodine radical.
Figure 2: Primary fragmentation pathway for 2,4,6-tribromoiodobenzene under Electron Impact (EI).
Experimental Protocol: Synthesis of 2,4,6-Tribromoiodobenzene[5]
This protocol utilizes the Sandmeyer reaction, converting a commercially available aniline derivative to the iodide. This route is preferred over direct iodination of tribromobenzene due to the deactivated nature of the ring.
Reagents
Step-by-Step Methodology
-
Diazotization:
-
Dissolve 2,4,6-tribromoaniline in a mixture of 20 mL conc. HCl and 20 mL water. Heat to 60°C to ensure dissolution, then cool rapidly to 0–5°C in an ice bath to precipitate the amine salt as fine crystals.
-
Add
(1.1 eq) solution dropwise, maintaining temp < 5°C. Stir for 30 mins. The solution should become clear/yellowish (diazonium salt formation).
-
-
Iodination (Sandmeyer):
-
Dissolve
(2.0 eq) in minimal water. -
Add the cold diazonium solution slowly to the
solution with vigorous stirring. Caution: Nitrogen gas evolution will be rapid. -
Allow to warm to room temperature, then heat to 60°C for 30 mins to ensure completion.
-
-
Purification:
-
Extract with dichloromethane (DCM).
-
Wash organic layer with 10% sodium thiosulfate (
) to remove excess iodine (purple color disappears). -
Recrystallize from ethanol/water to obtain colorless needles.
-
Advanced Application: Halogen Bonding
Polybrominated iodobenzenes are premier candidates for Crystal Engineering . The "Sigma Hole" (
-
Mechanism: The positive potential on the tip of the Iodine atom interacts with Lewis bases (e.g., Nitrogen lone pairs in pyridines).
-
Comparison: 1,3,5-Tribromo-2,4,6-triiodobenzene forms hexagonal "honeycomb" networks when co-crystallized with appropriate linkers, driven by the
halogen bond.[2]
References
-
Preparation of Iodobenzene: Wikipedia. Iodobenzene. Link
-
Halogen Bonding Interactions: Metrangolo, P., et al. "The Halogen Bond."[3][4] Chemical Reviews, 2016. Link
-
Vibrational Spectra of Halogenated Benzenes: NIST Chemistry WebBook. Phenol, 2,4,6-tribromo- IR Spectrum. Link
-
NMR Heavy Atom Effect: LibreTexts Chemistry. 13C NMR Spectroscopy. Link
-
Synthesis of Polyvalent Organoiodine Compounds: Zhdankin, V. V. Synthesis and characterization of novel polyvalent organoiodine compounds. ResearchGate. Link
Sources
Analysis of Cross-Reactivity in Sequential Coupling Protocols
The following guide provides an in-depth technical analysis of cross-reactivity in sequential coupling protocols, specifically focusing on Sequential Immunostaining (multiplexed IHC/IF) and Sequential Binding Assays (SPR/BLI Epitope Binning) . These are the primary "sequential coupling" workflows in drug development where "cross-reactivity" is the critical failure mode.
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Sequential Paradox
In modern drug development and spatial biology, the demand for high-parameter data has outpaced the spectral capabilities of traditional detection. To solve this, researchers utilize Sequential Coupling Protocols —iterative cycles of binding, imaging/measuring, and removal.
However, these protocols introduce a unique failure mode: Temporal Cross-Reactivity . Unlike static cross-reactivity (where Antibody A binds Protein B), temporal cross-reactivity occurs when reagents from Cycle
This guide objectively compares the three dominant sequential architectures: Chemical Stripping (TSA/Opal) , DNA-Barcoded Exchange (CODEX/InSituPlex) , and Label-Free Competitive Binding (SPR Binning) .
Mechanistic Comparison of Sequential Architectures
Protocol A: Tyramide Signal Amplification (TSA) with Heat Stripping
Standard: Akoya Opal™, Leica Bond
Mechanism:
-
Coupling: Primary Ab
HRP-Secondary Tyramide Fluorophore (covalent deposition). -
Signal Locking: The fluorophore covalently binds to tyrosine residues near the epitope.
-
Decoupling (Stripping): Heat-induced epitope retrieval (HIER) denatures the Primary/Secondary complex, washing them away. The fluorophore remains.
-
Next Cycle: New Primary Ab is introduced.
Cross-Reactivity Profile:
-
Risk: High .[1]
-
Failure Mode: "The Shadow Effect." If the primary antibody is not fully denatured/stripped, the HRP-secondary from Cycle 2 will bind to the residual Primary from Cycle 1.
-
Causality: Heat treatment varies in efficiency across tissue types. Lipid-rich tissues (brain) often protect antibodies from denaturation.
Protocol B: DNA-Barcoded Exchange (Cyclic Hybridization)
Standard: PhenoCycler (CODEX), Ultivue InSituPlex
Mechanism:
-
Coupling: All Primary Abs are conjugated to unique DNA barcodes and applied simultaneously (single-step incubation).
-
Readout: Fluorescently labeled complementary oligonucleotides are flowed in sequentially (3 at a time).
-
Decoupling: Mild chemical stripping (formamide/solvent) removes only the reporter oligo. The antibody remains bound.
Cross-Reactivity Profile:
-
Risk: Low .
-
Failure Mode: Steric Shielding . Since all antibodies are applied at once, high-abundance targets can sterically block low-abundance targets if epitopes are proximal (<10nm).
-
Validation: Cross-reactivity here is not "false binding" but "false negative" due to crowding.
Protocol C: Label-Free Epitope Binning (Sequential Injection)
Standard: Cytiva Biacore, Sartorius Octet
Mechanism:
-
Coupling 1: mAb 1 is captured on the sensor surface.
-
Antigen Capture: Antigen is injected and bound by mAb 1.
-
Coupling 2: mAb 2 is injected.[2]
-
Analysis: If mAb 2 binds, the epitopes are distinct.[3][4] If not, they cross-react (same bin).
Cross-Reactivity Profile:
-
Risk: Intentional . (The goal is to measure cross-reactivity).
-
Failure Mode: Allosteric Modulation . mAb 1 binding may conformationally change the antigen, preventing mAb 2 binding even if epitopes are distant (False Positive Binning).
Comparative Performance Data
| Feature | TSA/Stripping (Protocol A) | DNA-Exchange (Protocol B) | SPR Epitope Binning (Protocol C) |
| Primary Utility | Deep Phenotyping (FFPE) | Spatial Biology / Omics | Antibody Discovery / Selection |
| Coupling Mechanism | Covalent Tyramide Deposition | DNA Hybridization | Reversible Ligand Binding |
| Cross-Reactivity Risk | High (Carryover) | Low (Oligo Mis-hybridization) | Medium (Allosteric effects) |
| Throughput | 6–8 Plex | 40–100+ Plex | 384+ mAbs |
| Resolution Limit | ~200 nm (Diffraction) | ~200 nm (Diffraction) | Molecular (Ångstrom interactions) |
| Key Limitation | Epitope degradation from heat | Steric crowding of reagents | Antigen stability over time |
Experimental Validation Protocols
To ensure data integrity, you must perform a "Drop-Out" Control Matrix . Do not rely on isotype controls alone.
Workflow: The "N-1" Drop-Out Validation
Objective: Confirm that signals in Cycle 2 are not artifacts from Cycle 1 reagents.
-
Design: Create a slide where Primary Ab for Cycle 2 is OMITTED .
-
Execution:
-
Perform Cycle 1 fully (Primary A + Secondary + Fluor A).
-
Perform Stripping/Decoupling.
-
Perform Cycle 2 without Primary B (Buffer + Secondary + Fluor B).
-
-
Analysis:
-
If Fluor B signal is detected, the Secondary Ab from Cycle 2 is binding to the residual Primary A from Cycle 1.
-
Result: Stripping was insufficient. Increase HIER time or temperature.
-
Workflow: Epitope Stability Test
Objective: Confirm that sequential heating (Protocol A) does not destroy downstream epitopes.
-
Design: Stain Target X in Cycle 1 on Slide A. Stain Target X in Cycle 6 on Slide B.
-
Comparison: Quantify Mean Fluorescence Intensity (MFI).
-
Acceptance Criteria: MFI (Cycle 6) must be >80% of MFI (Cycle 1). If <50%, the epitope is heat-labile; move it to an earlier cycle.
Visualizing the Cross-Reactivity Pathways[5]
The following diagram illustrates the mechanistic divergence between "Carryover Cross-Reactivity" (TSA) and "Steric Cross-Reactivity" (DNA-Exchange).
Caption: Comparison of failure modes. Protocol A risks false positives via carryover; Protocol B risks false negatives via crowding.
Expert Recommendations
For Multiplexed Imaging (IHC/IF):
-
Order Matters: In stripping protocols, always stain low-abundance targets first. High-abundance targets (like Actin or Cytokeratin) require more antibody, increasing the mass that must be stripped, thereby increasing cross-reactivity risk.
-
The "Host Species" Rule: If possible, alternate host species between cycles (e.g., Cycle 1: Rabbit, Cycle 2: Mouse). This adds a biological safety layer; even if Cycle 1 Rabbit Primary remains, the Cycle 2 Anti-Mouse Secondary will not bind to it.
For Epitope Binning (SPR):
-
Invert the Orientation: If you suspect allosteric cross-reactivity (Protocol C), reverse the order. Immobilize mAb 2 and inject mAb 1. If the blocking profile changes, the effect is allosteric, not competitive.
-
Self-Blocking Control: Always inject the same antibody twice (mAb 1
Antigen mAb 1). This confirms that the antigen surface is fully saturated. If the second injection binds, your concentration was too low, invalidating the binning data.
References
-
Comparison of Multiplexing Techniques: Title: Multiplexed Immunohistochemistry: Methods and Applications. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]
-
Cross-Reactivity in Immunoassays: Title: Cross-reactivity in Antibody Microarrays and Multiplexed Sandwich Assays. Source: PubMed Central. URL:[Link]
-
Epitope Binning Methodology: Title: High-Throughput Epitope Binning Assays on Label-Free Array-Based Biosensors. Source: PLOS ONE. URL:[Link]
-
DNA-Barcoded Multiplexing (CODEX): Title: Deep Profiling of Mouse Splenic Architecture with CODEX Multiplexed Imaging. Source: Cell. URL:[Link]
-
Sequential Staining Protocols: Title: Multiplex Staining by Sequential Immunostaining and Antibody Removal. Source: Journal of Histochemistry & Cytochemistry. URL:[Link]
Sources
A Senior Application Scientist's Guide to Palladium vs. Copper Catalysts in Cross-Coupling Reactions
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] For decades, transition metal catalysis has been the cornerstone of this endeavor, with palladium reigning as the preeminent catalyst for a vast array of cross-coupling reactions.[2][3] Its versatility and high efficiency in reactions like Suzuki, Heck, and Sonogashira couplings are well-documented and have even been recognized with a Nobel Prize.[2] However, the high cost, toxicity, and limited natural abundance of palladium have driven a persistent search for more sustainable and economical alternatives.[4][5]
Enter copper: an earth-abundant, significantly less expensive, and less toxic metal that is rapidly emerging as a powerful and practical alternative.[4][6][7] Historically associated with classical reactions like the Ullmann condensation, modern advancements have repositioned copper as a highly effective catalyst for a wide range of cross-coupling transformations, often exhibiting unique reactivity and selectivity that is complementary to palladium.[1][8]
This guide provides an in-depth comparison of the efficiency, selectivity, and practical applicability of palladium and copper catalysts. We will delve into their mechanistic underpinnings, present comparative data, and offer detailed experimental protocols to assist researchers in making informed decisions for their specific synthetic challenges.
The Heart of the Matter: Mechanistic Differences
The divergent performance of palladium and copper catalysts stems from their fundamentally different catalytic cycles. Understanding these mechanisms is crucial to appreciating their respective strengths and limitations.
The Well-Trod Path: Palladium's Catalytic Cycle
Palladium-catalyzed cross-coupling reactions almost universally proceed through a well-defined Pd(0)/Pd(II) cycle.[2] This predictable pathway is a key reason for palladium's broad substrate scope and high functional group tolerance.[9] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the R-X bond to form a Pd(II) intermediate.[9]
-
Transmetalation: A second organic group (R'), typically from an organometallic reagent (e.g., organoboron in Suzuki coupling), is transferred to the palladium center.[2]
-
Reductive Elimination: The two organic fragments (R and R') couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[9]
The Copper Conundrum: A More Complex Picture
Copper's catalytic mechanisms are more varied and less universally defined than palladium's. They can involve Cu(I), Cu(II), and high-valent Cu(III) species, and the operative pathway is highly dependent on the specific reaction, ligands, and substrates involved.[8] For instance, in Sonogashira coupling, a Cu(I) co-catalyst is often used alongside palladium to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[10]
However, in purely copper-catalyzed reactions, mechanisms can involve single electron transfer (SET) pathways or cycles that pivot on a Cu(I)/Cu(III) couple. The ability to access high-valent organocopper intermediates is a key area of modern research that is unlocking new catalytic potential.[8]
Performance Metrics: A Head-to-Head Comparison
The choice between palladium and copper often comes down to a trade-off between raw efficiency and other factors like cost and selectivity.
| Feature | Palladium Catalysts | Copper Catalysts |
| Activity (TOF/TON) | Generally very high; can achieve conversions at ppm or even ppb levels.[3] | Activity is highly variable and ligand-dependent. Can be comparable to Pd in specific reactions but often requires higher catalyst loading. |
| Substrate Scope | Extremely broad. Tolerates a vast array of functional groups due to mild reaction conditions and a predictable mechanism.[2][9] | Traditionally narrower, but rapidly expanding. Can be sensitive to sterically hindered substrates. C-H bond oxidation scope is narrower than Pd.[8] |
| Selectivity | Often provides excellent and predictable regioselectivity (e.g., ortho-chlorination).[11] Can be tuned with ligands. | Can offer complementary and tunable site-selectivity compared to palladium, sometimes allowing for arylation at different positions on the same substrate.[8] |
| Reaction Conditions | Often proceeds under mild conditions (room temperature to moderate heat).[2] | Historically required harsh conditions (high temperatures). Modern systems operate under much milder conditions.[12] |
| Cost & Abundance | Expensive, rare precious metal.[5] Cost can be a significant factor in large-scale synthesis. | Inexpensive, earth-abundant metal.[5][6] Economically highly attractive. |
| Toxicity | High toxicity. Residual palladium is a major concern in pharmaceutical synthesis, requiring rigorous removal.[4][9] | Lower toxicity, making it a more environmentally benign and pharma-friendly option.[4] |
Causality in Catalyst Selection: Why Choose One Over the Other?
-
Choose Palladium when:
-
Broad Applicability is Key: When developing a synthetic route for a wide range of analogues with diverse functional groups, palladium's robustness and extensive literature precedent make it a reliable first choice.[2]
-
Maximum Activity is Required: For reactions where achieving high turnover numbers (TON) and frequencies (TOF) is critical, palladium catalysts are often unparalleled.[3]
-
Well-Established Protocols are Preferred: The mechanisms of palladium catalysis are deeply understood, and a vast library of ligands and conditions are available to troubleshoot and optimize reactions.
-
-
Choose Copper when:
-
Cost is a Driving Factor: For large-scale industrial processes, the economic benefits of using an inexpensive copper catalyst can be enormous.[4][6]
-
Sustainability and Toxicity are Concerns: In pharmaceutical manufacturing, minimizing toxic metal residues is paramount. Copper's lower toxicity profile is a significant advantage.[4]
-
Alternative Selectivity is Needed: When palladium-catalyzed reactions yield the wrong isomer or fail altogether, copper can provide a complementary reactivity profile, enabling different bond constructions or site-selectivities.[8]
-
Specific C-X Couplings are Targeted: Copper has shown exceptional promise in C-N, C-O, and C-S bond formation, often outperforming palladium in these specific applications.[1][9]
-
Experimental Protocols: A Case Study in Sonogashira Coupling
To provide a practical comparison, we present protocols for the Sonogashira coupling of an aryl halide with a terminal alkyne. This reaction is a classic C-C bond formation that can be effectively catalyzed by both palladium/copper systems and, in some cases, by copper alone.[10]
Protocol 1: Classic Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol utilizes the synergistic effect of palladium as the primary catalyst and copper(I) as a co-catalyst, which accelerates the reaction, often allowing it to proceed at room temperature.[10]
Materials:
-
Aryl iodide (e.g., iodobenzene, 1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Solvent (e.g., THF or DMF, 5 mL)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the solvent (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise while stirring.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper salts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Free Copper-Catalyzed Sonogashira Coupling
This protocol demonstrates a more modern, cost-effective approach that relies solely on a copper catalyst, often requiring slightly higher temperatures but avoiding the use of palladium entirely.
Materials:
-
Aryl iodide (e.g., iodobenzene, 1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
A suitable ligand (e.g., 1,10-Phenanthroline, 0.1 mmol, 10 mol%)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMSO or NMP, 3 mL)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl iodide (1.0 mmol), CuI (0.1 mmol), the ligand (0.1 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (3 mL) and the terminal alkyne (1.5 mmol) via syringe.
-
Heat the reaction mixture to 80-120 °C (temperature to be optimized based on substrates). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
Palladium is, and will remain, a workhorse catalyst in organic synthesis due to its remarkable efficiency, reliability, and broad scope.[3] The depth of mechanistic understanding allows for rational design and optimization of complex synthetic routes. However, the paradigm is shifting. The compelling economic and environmental advantages of copper are driving innovation at an accelerated pace.[5][6]
For the modern researcher, the choice is no longer simply "which palladium catalyst to use?" but rather "is palladium the right tool for the job?". Copper catalysis is not merely a cheaper substitute but a complementary tool that offers unique reactivity, alternative selectivity, and a greener footprint.[4][8] As research continues to uncover more efficient copper-based systems and elucidate their complex mechanisms, the utility and adoption of copper in both academic and industrial labs are set to grow, paving the way for a more sustainable future in chemical synthesis.
References
- Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Publishing.
- A Comparative Study: Palladium vs.
- Palladium vs.
- Cost-Effective Alternatives to Palladium Activation - A Study on Autocatalytic Electroless Copper Deposition. IMAPSource Proceedings.
- High-Valent Organometallic Copper and Palladium in C
- Review on Copper and Palladium Based Catalysts for Methanol Steam Reforming to Produce Hydrogen. MDPI.
- Copper will replace toxic palladium and expensive platinum in the synthesis of medic
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Cross-coupling reaction. Wikipedia.
- Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. MDPI.
- The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Royal Society of Chemistry.
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
- Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 5. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 6. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
- 7. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. High-Valent Organometallic Copper and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Kinetic Studies of Halogen-Metal Exchange: Bromine vs. Iodine on Aromatic Rings
Executive Summary: The Selectivity Paradox
In the design of complex pharmaceutical intermediates, the choice between Aryl-Bromides (Ar-Br) and Aryl-Iodides (Ar-I) for Halogen-Metal Exchange (HME) is rarely just about cost. It is a calculated decision balancing kinetic velocity against thermodynamic stability .
While Iodine offers exchange rates that often exceed the diffusion limit (
This guide provides an objective, data-driven comparison of the kinetic behaviors of Br vs. I, supported by mechanistic insights and modern flow-chemistry protocols.
Mechanistic Foundation: The "Ate" Complex
To control the reaction, one must understand the transition state. Unlike simple nucleophilic substitutions, Lithium-Halogen exchange (Li/X) proceeds through a pre-equilibrium involving a hypervalent "ate" complex (Reich’s Mechanism).
The Kinetic Pathway[1]
-
Coordination: The organolithium aggregate breaks down; the lithium coordinates to the halogen lone pair.
-
Ate-Complex Formation: A hypervalent species (10-I-3 or 10-Br-3) forms.
-
Exchange/Collapse: The complex collapses to release the new organolithium and the alkyl halide.
Critical Difference: The C-I bond is significantly longer and weaker than the C-Br bond, lowering the activation energy for the "ate" complex formation. This makes Li/I exchange essentially irreversible and diffusion-controlled at standard processing temperatures (-78°C). Li/Br exchange often exhibits reversibility (equilibrium), requiring thermodynamic driving forces (e.g., precipitation of LiBr or release of a gas like isobutene) to push to completion.
Figure 1: General mechanism of Lithium-Halogen exchange. Note the reversibility (dashed line) which is kinetically significant for Bromides but often negligible for Iodides due to the rapid forward rate.
Kinetic Profiling & Data Comparison
The following data synthesizes bond energy metrics with observed kinetic behavior in standard ethereal solvents (THF/Et₂O).
Table 1: Comparative Kinetic Parameters
| Parameter | Aryl-Iodide (Ar-I) | Aryl-Bromide (Ar-Br) | Impact on Protocol |
| Bond Dissociation Energy (Ph-X) | ~65 kcal/mol | ~81 kcal/mol | Ar-I exchanges easily at -78°C; Ar-Br may require -40°C or t-BuLi. |
| Exchange Rate Constant ( | Ar-I requires fast mixing (Flow/Flash chemistry) to prevent side reactions. | ||
| Equilibrium Constant ( | Ar-Br reactions can "stall" if the alkyl halide byproduct is not removed/inert. | ||
| Lithiating Agent Preference | n-BuLi or PhLi | t-BuLi (2 equiv) or n-BuLi | t-BuLi is mandatory for many Ar-Br to drive equilibrium via isobutene gas release. |
| Major Side Reaction | Wurtz Coupling (Ar-R) due to localized heating | Protonation (if slow exchange) | Ar-I generates "hot spots" in batch reactors; Ar-Br is safer in batch. |
Process Insight: For Ar-I, the rate of exchange is often faster than the rate of mixing in a standard flask. This leads to localized excesses of R-Li, promoting Wurtz coupling (Ar-I + Ar-Li → Ar-Ar). Flash Chemistry (Flow) is the recommended solution.
Experimental Protocols
As a scientist, you cannot rely on literature values alone; substrate-specific electronics change rates dramatically. Below are two self-validating protocols.
Protocol A: Competitive Rate Study (Batch)
Best for determining relative reactivity of two different halides on the same scaffold.
-
Setup: Dissolve Equimolar amounts of Substrate A (Ar-I) and Substrate B (Ar-Br) in dry THF at -78°C.
-
Limiting Reagent: Add 0.5 equivalents of n-BuLi. (Crucial: The lithium must be the limiting reagent).
-
Quench: After 5 minutes, quench with Methanol-d4 (MeOD).
-
Analysis: Analyze via ¹H-NMR or LC-MS.
-
If Ar-I is consumed and Ar-Br remains → Kinetic control favors I.
-
Self-Validation: If you see bis-alkylation or Wurtz products, your temperature control failed, or mixing was too slow.
-
Protocol B: Kinetic Profiling via Flash Chemistry (Flow)
Best for Ar-I or unstable intermediates (e.g., o-nitroaryllithiums).
This protocol utilizes the "residence time" (
Equipment:
-
Piston Pumps (e.g., Vapourtec or Chemtrix).
-
T-Mixer (Micromixer, ID < 500 µm).
-
Temperature controlled coil (-78°C).[2]
Workflow:
-
Stream A: Substrate (Ar-I/Br) in THF (0.1 M).
-
Stream B: n-BuLi in Hexane (0.12 M).
-
Stream C: Electrophile (e.g., Benzaldehyde) or Quench (MeOH).
-
Variable: Adjust flow rate to vary residence time (
) in the reaction coil from 0.01s to 60s. -
Plot: Yield vs. Residence Time.
Figure 2: Flow chemistry setup for kinetic profiling. The "Reactor Coil" length/volume determines the reaction time, allowing precise measurement of fast Iodine exchange.
Decision Matrix: When to use Which?
| Scenario | Recommendation | Rationale |
| High Throughput / Scale-Up | Aryl-Bromide | Lower cost, better thermal stability. Slower kinetics allow for standard batch cooling without "hot spot" issues. |
| Unstable Intermediate | Aryl-Iodide (in Flow) | If the resulting Ar-Li decomposes above -90°C, use Ar-I in a flow reactor. The fast kinetics allow the reaction to finish before decomposition occurs. |
| Orthogonal Functionalization | Use Both | Use Ar-I for the first exchange (at -78°C with n-BuLi) and Ar-Br for the second (at 0°C or with t-BuLi). |
| Presence of Sensitive Groups | Aryl-Iodide + Turbo Grignard | Use i-PrMgCl·LiCl with Ar-I.[1][2][3][4] The exchange is fast enough to happen at -20°C, but mild enough to tolerate esters/nitriles. |
References
-
Reich, H. J. (2013).[5] "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews.
-
Yoshida, J., et al. (2008).[6] "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors."[6][7] Chemistry – A European Journal.[6]
-
Knochel, P., et al. (2003).[8] "Magnesium-Halogen Exchange: A Versatile Route to Functionalized Grignard Reagents." Angewandte Chemie International Edition.
-
Bailey, W. F., & Patricia, J. J. (1988).[2][9] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry.
-
MacMillan Group. (2007). "The Mechanism of Lithium-Halogen Exchange." Princeton University Group Meeting Notes.
Sources
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Flash chemistry: fast chemical synthesis by using microreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3-Tribromo-4-iodobenzene
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2,3-Tribromo-4-iodobenzene, a polyhalogenated aromatic compound. The procedures outlined here are synthesized from established safety protocols for analogous chemical structures and are designed to ensure the safety of personnel and the protection of our environment.
The 'Why': Understanding the Hazard Profile
Before handling any chemical for disposal, understanding its inherent risks is paramount. Polyhalogenated aromatic compounds like 1,2,3-Tribromo-4-iodobenzene are of particular concern due to their potential for persistence in the environment and their toxicological profiles. The disposal protocol is directly informed by these hazards.
Based on data from analogous compounds, 1,2,3-Tribromo-4-iodobenzene should be treated as a hazardous substance with the following potential classifications.
| Hazard Classification | Description | Causality and Disposal Implication |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[2][3][4][5][6] | Direct contact must be avoided during all handling and disposal stages. This necessitates specific Personal Protective Equipment (PPE). |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or vapor.[2][3][6] | Handling must occur in well-ventilated areas, preferably a chemical fume hood, to prevent inhalation.[7] |
| Aquatic Toxicity | Very toxic to aquatic life, with long-lasting effects.[2] | Direct release to the environment is prohibited.[5][6][8] This compound must not be poured down the drain and must be managed as regulated hazardous waste. |
Immediate Safety & Handling Precautions
Proper handling is the first step in a safe disposal process. All personnel involved in packaging waste must be equipped with the appropriate PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, nitrile rubber). | To prevent skin contact and irritation.[3][5] |
| Eye/Face Protection | Safety goggles and a face shield. | To protect against splashes and dust, preventing serious eye irritation.[3][5] |
| Skin/Body Protection | Lab coat and closed-toe shoes. | To protect against accidental skin exposure.[9] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[7][9] | To prevent inhalation of dust or vapors that may cause respiratory irritation.[3] |
In Case of a Spill: In the event of a spill, immediately evacuate the area. Wearing full PPE, contain and absorb the spill with an inert, non-combustible material like sand or vermiculite.[9] Collect the material into a designated, sealed container for hazardous waste.[3][8][9]
Waste Characterization and Segregation: A Critical Step
Properly identifying and segregating chemical waste is fundamental to a safe and compliant disposal program. Miscategorization can lead to dangerous chemical reactions and increased disposal costs.
1,2,3-Tribromo-4-iodobenzene is unequivocally classified as a Halogenated Organic Waste .[1][10] Halogens are the elements in Group 17 of the periodic table, including bromine and iodine.[10] This classification is critical because halogenated waste streams require specific disposal methods, such as high-temperature incineration with acid gas scrubbing, and must be kept separate from non-halogenated waste.[1][7][11]
The following workflow illustrates the essential decision-making process for laboratory chemical waste segregation.
Caption: Waste segregation decision tree for halogenated compounds.
Step-by-Step Disposal Protocol
Follow this sequential protocol to ensure safe, compliant on-site management of 1,2,3-Tribromo-4-iodobenzene waste pending final disposal.
Caption: Workflow for on-site handling of chemical waste.
Step 1: Containerization
Select a leak-proof container that is chemically compatible with halogenated aromatic compounds. High-density polyethylene (HDPE) carboys are a common choice.[12] Ensure the container is clean and in good condition. The container must be kept closed except when actively adding waste.[7]
Step 2: Labeling
As soon as the first drop of waste enters the container, it must be labeled.[7] Affix a "Hazardous Waste" tag provided by your institution's EHS department. The label must include:
-
The full chemical name: "1,2,3-Tribromo-4-iodobenzene" (do not use abbreviations).
-
The words "Hazardous Waste".[1]
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard characteristics (e.g., Irritant, Environmental Hazard).
-
The date of accumulation.
Step 3: Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory operator.
-
Secure and well-ventilated.[1]
-
Away from incompatible materials, such as strong oxidizing agents.[5][8][13]
-
Within a secondary containment bin to catch any potential leaks.[14]
Step 4: Arranging Final Disposal
Once the container is full, or if waste generation is complete, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1] Waste must be disposed of through an approved waste disposal plant.[3][5][6][13] Do not attempt to dispose of the chemical through other means.
Final Disposal Technology: High-Temperature Incineration
The standard and most effective disposal method for halogenated organic waste is high-temperature incineration in a permitted hazardous waste facility.[1] This process is chosen for two primary reasons:
-
Complete Destruction: The high temperatures effectively break down the stable aromatic ring structure, destroying the compound.
-
Acid Gas Neutralization: The combustion of brominated and iodinated compounds produces acidic gases (hydrogen bromide and hydrogen iodide). Permitted incinerators are equipped with advanced scrubber systems that neutralize these gases before they are released into the atmosphere, preventing acid rain and environmental damage.[11]
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
1,2,4-Tribromobenzene | C6H3Br3 | CID 12002 - PubChem. National Center for Biotechnology Information. [Link]
-
Chemical and Hazardous Waste Guide - University of Oslo. University of Oslo. [Link]
-
Other Disposal Guidance | I-WASTE DST | US EPA. U.S. Environmental Protection Agency. [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste - U.S. Environmental Protection Agency. U.S. Environmental Protection Agency. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - U.S. Environmental Protection Agency. U.S. Environmental Protection Agency. [Link]
-
Environmental Health and Safety Disposal of Iodine - Case Western Reserve University. Case Western Reserve University. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Hazardous Materials Disposal Guide - Nipissing University. Nipissing University. [Link]
-
Production, Import/Export, Use, and Disposal of Iodine - ATSDR. Agency for Toxic Substances and Disease Registry. [Link]
-
Environmental Fact Sheet, Organobromine - EPA. U.S. Environmental Protection Agency. [Link]
-
Halogenated Solvents in Laboratories - Temple University. Temple University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-Tribromobenzene | C6H3Br3 | CID 12002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1,2,4-Tribromo-5-iodobenzene | 366496-32-4 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 12. nipissingu.ca [nipissingu.ca]
- 13. fishersci.com [fishersci.com]
- 14. mn.uio.no [mn.uio.no]
Personal protective equipment for handling 1,2,3-Tribromo-4-iodobenzene
Part 1: Strategic Risk Assessment (The "Why")
Handling 1,2,3-Tribromo-4-iodobenzene (CAS: N/A for specific isomer, analogous to 1,2,4-Tribromo-5-iodobenzene CAS 366496-32-4) requires a departure from standard "generic" laboratory safety. This compound is a polyhalogenated aromatic hydrocarbon .
The Safety Paradox: While often appearing as a stable, off-white solid, its hazard profile is deceptive.
-
Lipophilicity & Permeation: The high halogen content (three bromines, one iodine) renders this molecule extremely lipophilic. It will partition rapidly into skin lipids upon contact.
-
Glove Permeation Failure: Standard nitrile gloves—the laboratory workhorse—are permeable to halogenated aromatics in solution. Reliance on standard nitrile for solution-phase handling is a critical failure point.
-
Dust vs. Vapor: While the solid presents a particulate hazard (H335), the iodine-carbon bond is the weakest link. In the presence of light or heat, homolytic cleavage can release iodine radicals, necessitating protection against both particulates and organic vapors.
Part 2: The PPE Firewall (The "What")
The following matrix supersedes general "wear gloves" advice. It is based on permeation kinetics for halogenated aromatics.
PPE Specification Matrix
| Protection Zone | Hazard Phase | Recommended Equipment | Technical Rationale |
| Dermal (Hands) | Dry Solid | Double Nitrile (min 5 mil outer) | Dry solids have low permeation rates. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Dermal (Hands) | Solution Phase (e.g., in DCM/THF) | Laminate Liner (Silver Shield/4H) under Nitrile | CRITICAL: Halogenated solvents and solutes permeate nitrile in <1 minute. Laminate films provide >4-hour breakthrough protection against aromatics. |
| Respiratory | Weighing/Transfer | P100 Particulate Filter (or N95 if fit-tested) | Prevents inhalation of fine crystalline dust which acts as a respiratory irritant/sensitizer. |
| Respiratory | Heated Reactions | OV/P100 Combo Cartridge (Full Face) | Protects against potential iodine vapor release and solvent off-gassing if the fume hood sash is breached. |
| Ocular | General Handling | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders which can bypass side-shields via air currents. |
| Body | Synthesis | Tyvek Lab Coat + Poly-apron | Cotton lab coats absorb and retain halogenated aromatics. Tyvek provides a non-woven barrier. |
Part 3: Operational Protocol (The "How")
Workflow: The Safe Handling Loop
This protocol uses a "Clean-Dirty-Clean" unidirectional workflow to prevent cross-contamination.
Figure 1: The "Clean-Dirty-Clean" operational loop ensures that halogenated contaminants are neutralized before the operator leaves the containment zone.
Detailed Methodology
Step 1: The Static Neutralization (Weighing)
Polyhalogenated solids are notorious for static charge buildup, causing "powder fly" which defeats standard weighing boats.
-
Protocol: Do not use plastic weighing boats. Use glassine paper or a glass vial .
-
Active Control: Use an ionizing anti-static gun on the powder before spatulating. If unavailable, wipe the exterior of the weighing vessel with a damp Kimwipe to discharge static.
Step 2: Solution Phase Handling
Once dissolved (commonly in DCM, THF, or Toluene), the permeation risk peaks.
-
Protocol: Don Silver Shield (Laminate) gloves first. These are loose-fitting. Pull a standard Nitrile glove over the laminate glove.
-
Why? The nitrile provides dexterity and grip (which laminate lacks), while the laminate provides the chemical barrier. If the nitrile swells or degrades, the barrier remains intact.
Step 3: Decontamination & Doffing
-
Surface Decon: Wipe all surfaces with a surfactant (soap/water) first, then an alcohol wipe. (Alcohol alone spreads lipophilic residues; surfactant lifts them).
-
Glove Removal:
-
Remove outer nitrile gloves and dispose of as hazardous waste.
-
Wash hands while wearing the inner laminate gloves (to remove invisible residues).
-
Remove laminate gloves.
-
Wash bare hands immediately.
-
Part 4: Emergency Response & Disposal
Spill Management
-
Solid Spill: Do NOT sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a wide-mouth jar.
-
Solution Spill: Evacuate area if >50mL. For minor spills, absorb with vermiculite.[1] Do not use paper towels for halogenated solvent spills as they increase surface area for evaporation.
Disposal Classification
-
Waste Stream: Segregate as "Halogenated Organic Waste."
-
Incompatibility: strict segregation from Strong Oxidizers and Strong Bases (risk of benzyne formation or exothermic decomposition).
-
Labeling: Clearly mark "Contains Polyhalogenated Aromatics - High Persistence."
References
-
Thermo Fisher Scientific. (2025).[2][3] Safety Data Sheet: 1-Bromo-4-iodobenzene (Analogous Structure).[3] Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from
-
Ansell Healthcare. (2023). Chemical Permeation & Degradation Guide (7th Ed). (Reference for Nitrile vs. Laminate permeation data regarding halogenated organics). Retrieved from
-
PubChem. (n.d.). Compound Summary: 1,2,4-Tribromo-5-iodobenzene. National Library of Medicine. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
